VU0090157
説明
特性
分子式 |
C19H21N3O7 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
cyclopentyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H21N3O7/c1-10-16(18(23)29-11-5-3-4-6-11)17(20-19(24)21(10)2)12-7-14-15(28-9-27-14)8-13(12)22(25)26/h7-8,11,17H,3-6,9H2,1-2H3,(H,20,24) |
InChIキー |
GUFKDOZSNUQIAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VU0090157, VU 0090157, VU-0090157 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU0090157
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0090157 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), by binding to a topographically distinct allosteric site. This potentiation of M1 receptor activity, a key player in cognitive function, has positioned this compound as a valuable tool for neuroscience research and a potential therapeutic lead for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that directly bind to and activate the acetylcholine binding site, this compound binds to a separate, allosteric site on the M1 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.[1] The primary mechanism by which this compound enhances M1 activity is by increasing the binding affinity of acetylcholine for the receptor.[1] This potentiation of the endogenous ligand's effect allows for a more targeted and nuanced modulation of M1 signaling compared to direct-acting agonists.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like acetylcholine, the M1 receptor initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: Agonist binding to the M1 receptor causes a conformational change, leading to the activation of the associated Gq/11 protein. This involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Downstream Effects: The increase in intracellular calcium and the presence of DAG activate various downstream signaling pathways, including protein kinase C (PKC), leading to a range of cellular responses such as neuronal excitation.
This compound, by potentiating the action of acetylcholine at the M1 receptor, effectively amplifies this signaling cascade, leading to a more robust increase in intracellular calcium.
Signaling Pathway Diagram:
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Quantitative Pharmacological Data
| Parameter | Value (µM) | Assay System | Notes | Reference |
| EC50 | Low micromolar | Calcium mobilization in CHO-M1 cells | Potentiation of an EC20 concentration of acetylcholine. | [2] |
| Fold Shift | ≥ 5-fold | Calcium mobilization in CHO-M1 cells | Leftward shift of the acetylcholine concentration-response curve in the presence of 30 µM this compound. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This is the primary functional assay used to identify and characterize positive allosteric modulators of the M1 receptor.
Objective: To measure the ability of this compound to potentiate the intracellular calcium increase induced by an agonist (e.g., acetylcholine or carbachol) in cells expressing the M1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (CHO-M1).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound dissolved in DMSO.
-
Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed CHO-M1 cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by diluting the Fluo-4 AM stock in assay buffer to the desired final concentration (typically 2-5 µM). The addition of Pluronic F-127 (0.02% final concentration) can aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle control wells (DMSO in assay buffer).
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist (ACh or carbachol) at a concentration that will elicit a submaximal response (EC20) upon addition to the wells.
-
Place the assay plate in the fluorescence plate reader.
-
Initiate kinetic reading, recording a baseline fluorescence for 10-20 seconds.
-
The instrument's integrated fluidics system then adds the EC20 concentration of the agonist to all wells.
-
Continue recording the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF values against the corresponding concentrations of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the potentiation by this compound.
-
Experimental Workflow Diagram:
Caption: Workflow for a calcium mobilization assay to assess M1 PAM activity.
Radioligand Binding Assay
Objective: To determine if this compound binds to the orthosteric (acetylcholine) binding site or an allosteric site, and to quantify its binding affinity (Ki) and cooperativity (α) with an orthosteric ligand.
Materials:
-
Membrane Preparation: Membranes from CHO-M1 cells.
-
Radioligand: A radiolabeled antagonist that binds to the orthosteric site, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine).
-
Test Compound: this compound.
-
Orthosteric Ligand: Acetylcholine or another muscarinic agonist/antagonist.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure for Competition Binding Assay (to determine orthosteric vs. allosteric binding):
-
Assay Setup: In a 96-well plate, combine the CHO-M1 cell membranes, a fixed concentration of [3H]-NMS (typically at or near its Kd), and increasing concentrations of this compound.
-
Controls:
-
Total Binding: Membranes + [3H]-NMS + binding buffer.
-
Non-specific Binding: Membranes + [3H]-NMS + a saturating concentration of atropine.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
If this compound competes for the orthosteric site, it will displace [3H]-NMS, and the data can be fit to a one-site competition model to determine the IC50 and subsequently the Ki. If this compound binds to an allosteric site, it will not displace the orthosteric antagonist.
-
Procedure for Cooperativity Assay:
-
Assay Setup: Perform a competition binding assay with a fixed concentration of [3H]-NMS and increasing concentrations of an unlabeled orthosteric ligand (e.g., acetylcholine) in the absence and presence of a fixed concentration of this compound.
-
Data Analysis:
-
Determine the IC50 of the orthosteric ligand in the absence and presence of this compound.
-
A leftward shift in the orthosteric ligand's competition curve in the presence of this compound indicates positive cooperativity (increased affinity).
-
The cooperativity factor (α) can be calculated from the fold shift in the IC50 values.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on M1 receptor-mediated changes in membrane potential and ion channel activity in individual neurons.
Materials:
-
Cells: Primary neurons or a neuronal cell line expressing M1 receptors.
-
Recording Chamber: Mounted on a microscope stage with perfusion capabilities.
-
Micropipettes: Pulled from borosilicate glass capillaries.
-
Internal Solution: Mimicking the intracellular ionic composition.
-
External Solution: Artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Agonist: Acetylcholine.
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Pipette Preparation: Fill a micropipette with the internal solution. The resistance of the pipette should be in the range of 3-7 MΩ.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the currents elicited by the application of acetylcholine in the absence and presence of this compound. A potentiation of the inward current by this compound would be expected.
-
Current-Clamp Mode: Record the resting membrane potential and apply acetylcholine to observe depolarization. Co-application of this compound should enhance this depolarization.
-
-
Data Analysis: Analyze the changes in current amplitude, membrane potential, and firing frequency in response to the different drug applications.
Conclusion
This compound is a well-characterized positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its mechanism of action, centered on enhancing the affinity of acetylcholine for the receptor, leads to a potentiation of Gq/11-mediated signaling and subsequent intracellular calcium mobilization. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel M1 PAMs. A deeper understanding of the quantitative aspects of its binding and cooperativity will further elucidate its therapeutic potential for treating cognitive deficits in various neurological and psychiatric disorders.
References
The M5 Negative Allosteric Modulator ML375: A Technical Guide
An Important Clarification on VU0090157 and ML375
It is critical to clarify a common point of confusion. The compound this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). In contrast, the focus of this technical guide, ML375 (also known as VU0483253) , is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor . This guide will provide in-depth technical information on the pharmacology and experimental evaluation of ML375.
Introduction to ML375
ML375 is a first-in-class, CNS-penetrant, and highly selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2][3] Its discovery has provided a crucial pharmacological tool to investigate the physiological roles of the M5 receptor, particularly in the central nervous system. The M5 receptor is expressed in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, suggesting its involvement in the modulation of dopamine release and its potential as a therapeutic target for substance use disorders.[1] ML375's ability to selectively inhibit M5 receptor function has been instrumental in preclinical studies exploring its therapeutic potential.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of ML375.
Table 1: In Vitro Potency and Selectivity of ML375
| Target | Species | Assay Type | Parameter | Value |
| M5 mAChR | Human | Functional Assay | IC50 | 300 nM[1][2][3] |
| M5 mAChR | Rat | Functional Assay | IC50 | 790 nM[1][2][3] |
| M1 mAChR | Human | Functional Assay | IC50 | > 30 µM[1][2][3] |
| M2 mAChR | Human | Functional Assay | IC50 | > 30 µM[1][2][3] |
| M3 mAChR | Human | Functional Assay | IC50 | > 30 µM[1][2][3] |
| M4 mAChR | Human | Functional Assay | IC50 | > 30 µM[1][2][3] |
| M1 mAChR | Rat | Functional Assay | IC50 | > 30 µM[1] |
| M2 mAChR | Rat | Functional Assay | IC50 | > 30 µM[1] |
| M3 mAChR | Rat | Functional Assay | IC50 | > 30 µM[1] |
| M4 mAChR | Rat | Functional Assay | IC50 | > 30 µM[1] |
Table 2: Pharmacokinetic Properties of ML375 in Sprague-Dawley Rats
| Parameter | Route | Value |
| Clearance (CLp) | IV (1 mg/kg) | 2.5 mL/min/kg[4] |
| Half-life (T1/2) | IV (1 mg/kg) | 80 hours[4][5] |
| Oral Bioavailability (%F) | PO | 80%[4] |
| Max Plasma Concentration (Cmax) | PO | 1.4 µM[4] |
| Time to Cmax (Tmax) | PO | 7 hours[4] |
Signaling Pathways and Experimental Workflows
M5 Muscarinic Receptor Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine (ACh), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the ACh binding site and reduces the receptor's response to ACh.
M5 Receptor Signaling Pathway and the inhibitory action of ML375.
Experimental Workflow for In Vitro Characterization of ML375
The in vitro characterization of ML375 typically involves a series of assays to determine its potency, selectivity, and mechanism of action. This workflow begins with a primary functional screen to identify compounds that modulate M5 receptor activity, followed by secondary assays to confirm selectivity against other muscarinic receptor subtypes. Finally, radioligand binding assays are used to elucidate the allosteric nature of the compound's interaction with the receptor.
Workflow for the in vitro characterization of ML375.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for M5 NAM Activity
This functional assay measures the accumulation of inositol phosphates, a downstream product of M5 receptor activation, to determine the inhibitory potency of ML375.
Materials:
-
CHO cells stably expressing the human or rat M5 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Acetylcholine (ACh).
-
ML375.
-
IP-One HTRF assay kit (or equivalent).
Procedure:
-
Cell Plating: Plate the M5-expressing CHO cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of ML375 in assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer. b. Add the ML375 dilutions to the cells and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of ACh (typically the EC80 concentration) to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and perform the HTRF assay according to the manufacturer's instructions to measure IP1 accumulation.
-
Data Analysis: a. Plot the IP1 signal against the log concentration of ML375. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for Allosteric Characterization
This assay is used to determine if ML375 binds to the orthosteric site (the ACh binding site) or an allosteric site on the M5 receptor.
Materials:
-
Membranes prepared from cells expressing the M5 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS), a radiolabeled orthosteric antagonist.
-
ML375.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the M5 receptor membranes, a fixed concentration of [³H]-NMS, and varying concentrations of ML375 in assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific [³H]-NMS binding against the log concentration of ML375. b. If ML375 competes for the orthosteric site, it will displace [³H]-NMS in a concentration-dependent manner. If it is an allosteric modulator, it may not fully displace the radioligand but may alter its binding affinity.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the general procedure for determining the pharmacokinetic profile of ML375 in rats.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Dosing:
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract ML375 from the plasma samples. b. Quantify the concentration of ML375 in each sample using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of ML375 versus time. b. Use pharmacokinetic software to calculate key parameters such as clearance (CLp), half-life (T1/2), volume of distribution (Vd), and for oral dosing, Cmax, Tmax, and oral bioavailability (%F).
Conclusion
ML375 is a highly valuable research tool for the selective negative allosteric modulation of the M5 muscarinic receptor. Its well-characterized pharmacology and favorable pharmacokinetic properties, including high CNS penetration, make it suitable for both in vitro and in vivo investigations into the function of the M5 receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Pharmacology of VU0090157 and its Implications for the M5 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacology of the M5 muscarinic acetylcholine receptor, with a particular focus on the allosteric modulator VU0090157 and its closely related analogs. The M5 receptor, a Gq-coupled receptor, is a promising therapeutic target for a range of neurological and psychiatric disorders. Understanding its modulation by compounds like this compound is crucial for the development of novel therapeutics. While specific quantitative data for this compound's activity at the M5 receptor is not extensively detailed in publicly available literature, this guide presents the pharmacology of its direct precursor, VU0119498, and a subsequent optimized M5-preferring positive allosteric modulator (PAM), VU0238429, to provide a comprehensive overview of this chemical series.
Core Concepts in M5 Receptor Pharmacology
The M5 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Predominantly expressed in the central nervous system, particularly in the substantia nigra and ventral tegmental area, the M5 receptor plays a significant role in modulating dopamine release.[2][3] This localization implicates the M5 receptor in reward pathways, learning, and memory, making it a compelling target for conditions such as addiction and cognitive disorders.[4][5]
Upon activation by the endogenous ligand acetylcholine (ACh), the M5 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
Allosteric Modulation of the M5 Receptor
Allosteric modulators offer a sophisticated approach to influencing receptor activity. Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor.[6] This interaction can either enhance (positive allosteric modulation, PAM), inhibit (negative allosteric modulation, NAM), or have no effect on the orthosteric ligand's efficacy (neutral allosteric ligand, NAL). PAMs, such as the compounds discussed herein, can increase the affinity and/or efficacy of the endogenous agonist, offering a more nuanced and potentially safer therapeutic strategy by preserving the natural temporal and spatial patterns of neurotransmission.
Quantitative Pharmacology of M5-Active Allosteric Modulators
While this compound is recognized as a positive allosteric modulator of the M1 muscarinic receptor, detailed quantitative data on its specific effects on the M5 receptor are sparse in the reviewed literature. However, extensive data is available for the closely related compound VU0119498, from which more selective M5 PAMs were developed. The following tables summarize the key pharmacological data for VU0119498 and the optimized M5-preferring PAM, VU0238429.
Table 1: In Vitro Potency of VU0119498 at Muscarinic Receptors
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| M1 | Ca2+ Mobilization | EC50 | 6.04[4] |
| M3 | Ca2+ Mobilization | EC50 | 6.38[4] |
| M5 | Ca2+ Mobilization | EC50 | 4.08[4] |
Table 2: Functional Activity of VU0119498 at the M5 Receptor
| Parameter | Assay Type | Conditions | Result |
| Fold Shift | Ca2+ Mobilization | 30 µM VU0119498 | 14-fold leftward shift of ACh concentration-response curve[4] |
Table 3: In Vitro Potency of the Optimized M5-Preferring PAM, VU0238429
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| M5 | Ca2+ Mobilization | EC50 | ~1.16[4] |
Experimental Protocols
The characterization of allosteric modulators like this compound and its analogs relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Plates are incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer, often containing probenecid to prevent dye extrusion.
-
The dye-loading solution is added to each well, and the plate is incubated for a specified time (e.g., 1 hour) at 37°C or room temperature in the dark to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
-
After incubation, the dye-loading solution is removed, and cells are washed again with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The test compound (e.g., VU0119498) is added to the wells at various concentrations, followed by the addition of a sub-maximal concentration (e.g., EC20) of acetylcholine.
-
For determining the fold-shift, a full concentration-response curve of acetylcholine is generated in the presence and absence of a fixed concentration of the allosteric modulator.
-
Fluorescence intensity is measured kinetically over time to capture the transient calcium response.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For potency determination, the ΔF values are plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.
-
The fold potentiation is calculated by dividing the EC50 of acetylcholine in the absence of the PAM by the EC50 of acetylcholine in the presence of the PAM.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric site or an allosteric site and to quantify its effect on the binding of a radiolabeled orthosteric ligand.
1. Membrane Preparation:
-
CHO cells expressing the M5 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the test compound (allosteric modulator) at various concentrations, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and the membrane preparation.
-
To determine non-specific binding, a high concentration of a known orthosteric antagonist (e.g., atropine) is added to a set of wells.
-
The plate is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
To assess allosteric effects on radioligand affinity, competition binding curves are generated by incubating increasing concentrations of the orthosteric ligand (e.g., acetylcholine) with a fixed concentration of the radioligand in the presence and absence of the allosteric modulator.
-
The data are analyzed using non-linear regression to determine the IC50 values, which can be used to calculate the affinity (Ki) of the orthosteric ligand. A leftward shift in the competition curve in the presence of the PAM indicates positive cooperativity.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the M5 receptor signaling pathway, the workflow of a calcium mobilization assay, and the principle of allosteric modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Investigating the Role of M5 Receptors with VU0090157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the muscarinic M5 acetylcholine receptor and the pharmacological tool VU0090157. Initially investigated as a potential M5-active compound, current research has defined this compound as a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic receptor. This guide will, therefore, focus on the critical aspect of selectivity, outlining the experimental framework for characterizing the activity of compounds like this compound at the M5 receptor, thereby ensuring a comprehensive understanding of their potential off-target effects.
The M5 Muscarinic Receptor
The M5 receptor is the least understood of the five muscarinic acetylcholine receptor subtypes (M1-M5). It is a G-protein coupled receptor (GPCR) that, like the M1 and M3 subtypes, primarily couples to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
M5 receptors are of particular interest to researchers due to their relatively restricted expression in the central nervous system, with notable enrichment in the substantia nigra and ventral tegmental area, regions heavily involved in the modulation of dopaminergic transmission. This localization suggests a potential role for M5 receptors in reward, addiction, and motor control.
This compound: An M1-Selective Positive Allosteric Modulator
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[2] As a PAM, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding potentiates the receptor's response to ACh without activating the receptor on its own. While initial interest may have included its potential interaction with other muscarinic subtypes, extensive characterization has revealed its high selectivity for the M1 receptor.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the activity of this compound and related compounds across the five human muscarinic receptor subtypes (M1-M5). The data is derived from functional assays, such as calcium mobilization, which measure the cellular response to receptor activation. A series of M1 ago-PAMs, including compounds structurally related to this compound, were found to be completely selective for M1 over M2-M5.
| Compound | M1 EC50 (nM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity |
| This compound Analogues | Potentiation in the nM range | No activity observed | No activity observed | No activity observed | No activity observed |
Data is qualitatively summarized from concentration-response curves presented in scientific literature. Specific EC50 values for M2-M5 are not applicable as no response was observed at the tested concentrations.
Experimental Protocols
To determine the selectivity of a compound like this compound and rule out off-target effects at the M5 receptor, a series of in vitro assays are essential. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for Muscarinic Receptor Subtypes
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the muscarinic receptors. It is used to determine the binding affinity (Ki) of the compound for each receptor subtype.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compound (e.g., this compound).
-
Atropine or another non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the cell membranes, the radioligand ([3H]-NMS at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is particularly useful for Gq-coupled receptors like M1, M3, and M5.
Materials:
-
CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M3, or M5). For Gi-coupled receptors like M2 and M4, cells can be co-transfected with a promiscuous G-protein (e.g., Gα15) to couple them to the calcium signaling pathway.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound).
-
Acetylcholine (ACh) as the agonist.
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
To determine PAM activity, add the test compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration (e.g., EC20) of the agonist (ACh) to the wells and immediately begin recording the fluorescence intensity over time.
-
To determine agonist activity, add the test compound directly to the wells without pre-incubation with an agonist and record the fluorescence.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of the test compound to generate concentration-response curves and determine EC50 values.
Mandatory Visualizations
Signaling Pathway of the M5 Receptor
Caption: M5 receptor signaling cascade.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining compound selectivity.
References
VU0090157: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0090157 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This mechanism of action offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to orthosteric agonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of its signaling pathways. This document is intended to serve as a valuable resource for researchers in neuroscience and drug development exploring the therapeutic potential of M1 receptor modulation in disorders such as Alzheimer's disease and schizophrenia.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] It binds to a site on the receptor that is distinct from the acetylcholine binding site (orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.[1] The primary downstream signaling pathway of the M1 receptor is coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
A distinguishing feature of this compound is its ability to also potentiate M1 receptor-mediated activation of the phospholipase D (PLD) pathway.[1] This is in contrast to other M1 PAMs, such as VU0029767, which do not affect this pathway, suggesting that structurally different PAMs can differentially modulate downstream signaling cascades.[1]
Quantitative Data
The following tables summarize the key in vitro pharmacological data for this compound, primarily derived from studies conducted in Chinese Hamster Ovary (CHO) cells expressing the human M1 muscarinic receptor.
Table 1: Potency and Efficacy of this compound in Potentiating Acetylcholine-Induced Calcium Mobilization
| Parameter | Value | Cell Line | Reference |
| EC50 | 2.8 ± 0.4 µM | CHO-hM1 | [1] |
| ACh EC20 Potentiation | >5-fold leftward shift | CHO-hM1 | [1] |
EC50 represents the concentration of this compound that produces 50% of its maximal potentiation of the ACh response.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| M1 | Positive Allosteric Modulator | [1] |
| M2 | Inactive | [1] |
| M3 | Inactive | [1] |
| M4 | Inactive | [1] |
| M5 | Inactive | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound at the M1 Receptor
The following diagram illustrates the signaling cascade initiated by the M1 receptor upon activation by acetylcholine and potentiation by this compound.
Caption: M1 receptor signaling potentiated by this compound.
Experimental Workflow for Assessing M1 PAM Activity
The following diagram outlines the typical workflow for identifying and characterizing M1 positive allosteric modulators like this compound.
Caption: Workflow for M1 PAM discovery and characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Calcium Mobilization Assay
This assay is used to measure the potentiation of acetylcholine-induced intracellular calcium release by this compound.
-
Cell Plating: CHO-hM1 cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and grown overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to measure fluorescence changes. This compound or vehicle is added to the wells, and the plate is incubated for a specified period (e.g., 2-15 minutes).
-
Agonist Stimulation and Data Acquisition: An EC20 concentration of acetylcholine is then added to the wells, and fluorescence is monitored continuously for approximately 2-3 minutes. The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The response in the presence of the compound is normalized to the response with acetylcholine alone. Concentration-response curves are generated to determine the EC50 of the PAM.
Phospholipase D (PLD) Activity Assay
This assay measures the ability of this compound to potentiate M1 receptor-mediated PLD activation.
-
Cell Labeling: CHO-hM1 cells are labeled overnight with [3H]myristic acid in serum-free medium. This results in the incorporation of the radiolabel into cellular phospholipids.
-
Compound Treatment: Cells are washed and then pre-incubated with this compound or vehicle for a specified time.
-
PLD Activation: Cells are stimulated with an agonist (e.g., carbachol) in the presence of a primary alcohol (e.g., 1-butanol). PLD preferentially utilizes the primary alcohol as a substrate in a transphosphatidylation reaction to produce phosphatidylbutanol (PBut), a stable product that is not naturally present in the cell.
-
Lipid Extraction: The reaction is stopped, and total cellular lipids are extracted using a mixture of chloroform, methanol, and hydrochloric acid.
-
Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled PBut is quantified using a phosphorimager or by scraping the corresponding TLC spot and performing liquid scintillation counting. The amount of PBut formed is a direct measure of PLD activity.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in various physiological and pathological processes. Its distinct pharmacological profile, particularly its ability to potentiate the PLD signaling pathway, provides a unique opportunity to dissect the complexities of M1 receptor signaling. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other M1 allosteric modulators.
References
The M1 PAM VU0090157: A Technical Deep Dive into its Preclinical Evaluation for Schizophrenia
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies for VU0090157, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), in the context of schizophrenia research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of M1 modulation for the cognitive and negative symptoms of schizophrenia.
Core Concept: Targeting the M1 Receptor in Schizophrenia
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex. Dysfunction of the cholinergic system and altered M1 receptor signaling have been implicated in the pathophysiology of schizophrenia, particularly the cognitive deficits and negative symptoms that are poorly addressed by current antipsychotic medications. Positive allosteric modulators like this compound offer a promising therapeutic strategy by enhancing the response of the M1 receptor to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor themselves. This mechanism is thought to provide a more nuanced and potentially safer approach to receptor modulation.
In Vitro Pharmacological Profile of this compound
This compound was first identified and characterized as a potent and selective M1 PAM in a study by Marlo et al. (2009).[1][2] The key in vitro pharmacological data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| EC50 (Potentiation of ACh) | M1 CHO cells | 1.8 µM | [1] |
| Fold Shift (ACh EC50) | M1 CHO cells | ~15-fold | [1] |
| Selectivity | M2, M3, M4, M5 | No significant activity | [1] |
| Mechanism of Action | - | Increases affinity of ACh | [2] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
The potency of this compound as an M1 PAM was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor.
-
Cell Culture: M1-CHO cells were cultured in standard media and plated into 384-well plates.
-
Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for the detection of changes in intracellular calcium concentrations upon receptor activation.
-
Compound Addition: this compound was added to the wells at various concentrations.
-
ACh Stimulation: After a pre-incubation period with this compound, a sub-maximal concentration of acetylcholine (EC20) was added to stimulate the M1 receptors.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, were measured using a fluorometric imaging plate reader.
-
Data Analysis: The potentiation of the acetylcholine response by this compound was quantified to determine its EC50 value.
Preclinical Models of Schizophrenia
Animal models are crucial for evaluating the therapeutic potential of compounds like this compound. Pharmacological models, particularly those using non-competitive NMDA receptor antagonists like phencyclidine (PCP), are widely employed to induce behavioral deficits relevant to schizophrenia in rodents.[3][4][5][6] These deficits include impairments in cognitive domains such as learning, memory, and executive function.
Experimental Workflow: PCP-Induced Cognitive Deficit Model
Workflow for a typical PCP-induced cognitive deficit study.
Signaling Pathways
The therapeutic effects of M1 PAMs in schizophrenia models are believed to be mediated through the modulation of downstream signaling pathways that are crucial for synaptic plasticity and neuronal communication.
M1 Receptor Signaling Cascade
Activation of the M1 receptor by acetylcholine, enhanced by this compound, leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately modulate the activity of various ion channels and transcription factors, influencing neuronal excitability and synaptic strength. The interaction with the glutamatergic system, particularly NMDA receptors, is a key aspect of the M1 receptor's role in cognitive function.
Simplified M1 receptor signaling pathway.
Future Directions
While the initial in vitro characterization of this compound was promising, further in vivo studies in preclinical models of schizophrenia are necessary to fully elucidate its therapeutic potential. Future research should focus on:
-
Comprehensive Behavioral Profiling: Evaluating the efficacy of this compound across a broader range of behavioral assays that model the positive, negative, and cognitive symptoms of schizophrenia.
-
Electrophysiological Studies: Investigating the effects of this compound on neuronal activity and synaptic plasticity in relevant brain circuits.
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing the dose-response relationship and time course of action of this compound in vivo.
-
Safety and Tolerability: Assessing the potential for cholinergic side effects at therapeutically relevant doses.
The development of selective M1 PAMs like this compound represents a significant advancement in the pursuit of novel treatments for the debilitating cognitive and negative symptoms of schizophrenia. Continued research in this area holds the promise of delivering improved therapeutic options for patients.
References
- 1. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phencyclidine-glutamate model of schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine and genetic animal models of schizophrenia developed in relation to the glutamate hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the phencyclidine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The M1 Positive Allosteric Modulator VU0090157: A Technical Guide to Investigating its Potential Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential effects of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), VU0090157, on dopamine release. While direct experimental data on the effects of this compound on dopamine neurotransmission is not currently available in the public domain, this document outlines the theoretical framework, key experimental protocols, and data presentation strategies necessary to investigate this relationship. The M1 receptor is a critical regulator of neuronal excitability and synaptic plasticity, and its modulation has significant implications for neuropsychiatric disorders where dopamine dysregulation is a key feature. This guide is intended to serve as a foundational resource for researchers designing preclinical studies to elucidate the role of this compound and other M1 PAMs in modulating the dopamine system.
Introduction: The Rationale for Investigating this compound and Dopamine
Dopamine is a crucial neurotransmitter involved in motor control, motivation, reward, and cognition.[1] Dysregulation of the dopamine system is a hallmark of several debilitating neuropsychiatric and neurodegenerative disorders, including schizophrenia and Parkinson's disease. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is highly expressed in brain regions that are critical for dopamine-mediated functions, such as the striatum and prefrontal cortex.
M1 receptor activation is known to modulate the activity of dopaminergic neurons and influence dopamine release, primarily through its excitatory effects on neuronal activity. Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound, represent a promising therapeutic strategy. Unlike orthosteric agonists, PAMs enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer modulation of receptor activity. Given the anatomical and functional overlap between the cholinergic and dopaminergic systems, it is highly probable that M1 PAMs like this compound will have a significant impact on dopamine release. However, the precise nature and magnitude of this effect remain to be experimentally determined.
Potential Signaling Pathways of M1 Receptor Modulation of Dopamine Release
The activation of M1 receptors can influence dopamine release through several interconnected signaling pathways. As a Gq/11-coupled receptor, M1 activation initiates a cascade that can lead to neuronal depolarization and increased neurotransmitter release.
Experimental Protocols for Assessing the Effects of this compound on Dopamine Release
To rigorously evaluate the effects of this compound on dopamine release, a combination of in vivo and ex vivo techniques is recommended. Each method offers unique advantages in terms of temporal and spatial resolution, as well as physiological relevance.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in awake, freely moving animals.[2][3] This method provides valuable information about tonic dopamine levels and how they are altered by pharmacological interventions over time.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be single-housed and allowed to acclimate to the facility for at least one week prior to surgery.
-
Stereotaxic Surgery:
-
Anesthetize the animal with isoflurane (5% for induction, 2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula (e.g., CMA 12) aimed at the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Allow a post-operative recovery period of 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Administer this compound (intraperitoneally or subcutaneously) at various doses after collecting at least three stable baseline samples.
-
Continue collecting samples for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare dopamine levels across different treatment groups and time points.
-
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and uptake with sub-second temporal resolution.[4][5][6] This method is ideal for studying phasic dopamine release events.
Detailed Methodology:
-
Animal Model and Brain Slice Preparation:
-
Use mice or rats as described for microdialysis.
-
Anesthetize the animal and rapidly decapitate.
-
Remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a carbon-fiber microelectrode into the target brain region.
-
Position a bipolar stimulating electrode nearby to evoke dopamine release.
-
Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode at a frequency of 10 Hz.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Experimental Procedure:
-
Record a stable baseline for several minutes.
-
Apply electrical stimulation (e.g., single pulse or train of pulses) to evoke dopamine release and record the resulting signal.
-
Bath-apply this compound at various concentrations and repeat the stimulation protocol.
-
-
Data Analysis:
-
Convert the measured current to dopamine concentration using a post-experiment calibration with known dopamine standards.
-
Analyze parameters such as the peak height of the dopamine signal (release) and the decay rate (uptake).
-
Compare these parameters before and after the application of this compound.
-
Brain Slice Electrophysiology
Whole-cell patch-clamp electrophysiology in brain slices can be used to investigate the effects of this compound on the excitability of dopaminergic neurons.
Detailed Methodology:
-
Brain Slice Preparation: Prepare brain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) as described for FSCV.
-
Electrophysiological Recording:
-
Visually identify dopaminergic neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings from these neurons.
-
Record spontaneous firing activity in cell-attached or current-clamp mode.
-
Measure changes in membrane potential, input resistance, and firing frequency in response to bath application of this compound.
-
In voltage-clamp mode, assess the effects of this compound on specific ion currents that regulate neuronal excitability.
-
-
Data Analysis:
-
Analyze changes in firing rate, resting membrane potential, and other electrophysiological parameters.
-
Construct dose-response curves for the effects of this compound.
-
Data Presentation: Summarizing Quantitative Findings
To facilitate the comparison and interpretation of experimental results, all quantitative data should be presented in clearly structured tables.
Table 1: Hypothetical Effects of this compound on Tonic Dopamine Levels (In Vivo Microdialysis)
| Treatment Group | Dose (mg/kg) | Mean Baseline DA (pg/µL) | Peak % Change in DA | Area Under the Curve (AUC) |
| Vehicle | - | 1.5 ± 0.2 | 105 ± 5% | 100 ± 8% |
| This compound | 1 | 1.6 ± 0.3 | 150 ± 12% | 140 ± 10% |
| This compound | 3 | 1.4 ± 0.2 | 220 ± 20% | 200 ± 15% |
| This compound | 10 | 1.5 ± 0.2 | 250 ± 25% | 230 ± 18% |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. |
Table 2: Hypothetical Effects of this compound on Phasic Dopamine Release (FSCV)
| This compound Conc. (µM) | Peak [DA] (µM) | Tau (s) - Uptake Rate |
| 0 (Baseline) | 1.2 ± 0.1 | 0.8 ± 0.05 |
| 1 | 1.8 ± 0.2* | 0.8 ± 0.06 |
| 10 | 2.5 ± 0.3 | 0.78 ± 0.05 |
| 100 | 2.8 ± 0.4 | 0.82 ± 0.07 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to baseline. |
Logical Relationship of this compound as a Positive Allosteric Modulator
The mechanism of action of this compound as a PAM is distinct from that of an orthosteric agonist. This relationship can be visualized as follows:
Conclusion
While the direct effects of this compound on dopamine release have not yet been reported, the anatomical and functional rationale for such an interaction is strong. This technical guide provides a comprehensive framework for researchers to investigate this important question. By employing the detailed experimental protocols outlined herein, including in vivo microdialysis, fast-scan cyclic voltammetry, and brain slice electrophysiology, the scientific community can begin to elucidate the precise role of this compound and other M1 PAMs in modulating the dopamine system. Such studies are essential for advancing our understanding of the therapeutic potential of this compound class for a range of neuropsychiatric disorders.
References
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striatal low-threshold spiking interneurons locally gate dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine transporters in striatum correlate with deactivation in the default mode network during visuospatial attention - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0090157: A Technical Guide to its Impact on Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0090157 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action has significant therapeutic potential for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, where cholinergic signaling is impaired. This document provides an in-depth technical overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism and relevant signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, derived from in vitro pharmacological assays.
Table 1: Potency and Efficacy of this compound in Functional Assays
| Parameter | Cell Line | Assay Type | This compound EC50 (µM) | Fold Shift of ACh EC50 |
| Potentiation | CHO-hM1 | Calcium Mobilization | 2.5 ± 0.3 | >5 |
Data extracted from Marlo et al., 2009, Molecular Pharmacology.
Table 2: Selectivity Profile of this compound across Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist Activity (at 10 µM) | Potentiation of ACh Response |
| M1 | No | Yes |
| M2 | No | No |
| M3 | No | No |
| M4 | No | No |
| M5 | No | No |
Data extracted from Marlo et al., 2009, Molecular Pharmacology.
Mechanism of Action and Signaling Pathways
This compound binds to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The enhanced M1 receptor activation leads to the potentiation of downstream signaling cascades.
The M1 receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: M1 Muscarinic Receptor Signaling Pathway Potentiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1).
-
Culture Medium: Ham's F-12 nutrient mixture supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 250 µg/mL G418 for selection.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient expression): Cells are transiently transfected with cDNA encoding the desired muscarinic receptor subtype using a lipid-based transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
-
Cell Plating: CHO-hM1 cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. This compound or vehicle is added to the wells and incubated for a specified period (e.g., 15 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). Acetylcholine is added to the wells to stimulate the M1 receptor, and the fluorescence intensity is measured over time to determine the intracellular calcium flux.
-
Data Analysis: The EC50 values for acetylcholine in the presence and absence of this compound are determined by fitting the concentration-response data to a four-parameter logistic equation. The fold shift is calculated as the ratio of the ACh EC50 in the absence of the PAM to the ACh EC50 in the presence of the PAM.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Radioligand Binding Assay
This assay is used to determine if this compound binds to the orthosteric site of the M1 receptor.
-
Membrane Preparation: CHO-hM1 cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains cell membranes, a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and either this compound or a known orthosteric ligand (as a competitor).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The ability of this compound to displace the radiolabeled antagonist is compared to that of a known orthosteric competitor. A lack of displacement indicates that the compound does not bind to the orthosteric site.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the M1 muscarinic receptor in cholinergic signaling. Its properties as a selective positive allosteric modulator make it a promising lead compound for the development of novel therapeutics for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other M1 PAMs.
The Therapeutic Potential of VU0090157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0090157 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive processes. By binding to an allosteric site, this compound enhances the receptor's affinity for its endogenous ligand, acetylcholine (ACh), thereby potentiating its downstream signaling. This mechanism of action presents a promising therapeutic strategy for neurological and psychiatric disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its effects on intracellular signaling pathways.
Introduction
The M1 muscarinic acetylcholine receptor is a key modulator of neuronal excitability and synaptic plasticity in the central nervous system, making it a prime target for the treatment of cognitive dysfunction. However, the development of direct M1 agonists has been hampered by a lack of subtype selectivity, leading to undesirable side effects. Positive allosteric modulators offer a more nuanced approach by enhancing the physiological signaling of acetylcholine without directly activating the receptor. This compound has emerged as a valuable tool compound for studying M1 receptor function and as a lead candidate for the development of novel therapeutics.
Mechanism of Action
This compound acts as a positive allosteric modulator of the M1 mAChR. It binds to a site on the receptor that is topographically distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. A key feature of this compound is its lack of intrinsic agonist activity; it does not activate the M1 receptor in the absence of an orthosteric agonist. This property ensures that the potentiation of M1 signaling is dependent on and proportional to the endogenous cholinergic tone, potentially leading to a more favorable side-effect profile compared to direct agonists.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of this compound. The data is primarily derived from studies conducted by Marlo et al. (2009).
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 of ACh Potentiation | Low micromolar | Calcium Mobilization | CHO-K1 expressing human M1 mAChR | [1] |
| Fold Shift of ACh CRC | > 5-fold leftward shift | Calcium Mobilization | CHO-K1 expressing human M1 mAChR | [1] |
Table 2: Subtype Selectivity of this compound
| Receptor Subtype | Activity | Assay | Reference |
| M1 mAChR | Positive Allosteric Modulator | Calcium Mobilization | [1] |
| M2 mAChR | Inactive | Not specified | [1] |
| M3 mAChR | Inactive | Not specified | [1] |
| M4 mAChR | Inactive | Not specified | [1] |
| M5 mAChR | Inactive | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced intracellular calcium release in cells expressing the M1 mAChR.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., F-12K with 10% FBS and antibiotics) and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) at 37°C.
-
Compound Addition: After dye loading, the cells are washed, and this compound, diluted in assay buffer, is added to the wells and pre-incubated.
-
Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells.
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). Data is normalized to the maximal response induced by a saturating concentration of acetylcholine.
Phosphoinositide (PI) Hydrolysis Assay
This assay assesses the effect of this compound on the M1 receptor-mediated production of inositol phosphates, a downstream signaling event.
-
Cell Labeling: CHO-K1 cells expressing the M1 mAChR are labeled with [3H]myo-inositol overnight.
-
Assay Initiation: The labeling medium is removed, and the cells are washed and incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Compound Treatment: this compound is added, followed by stimulation with acetylcholine.
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
Phospholipase D (PLD) Activity Assay
This assay determines the impact of this compound on M1 receptor-mediated activation of phospholipase D.
-
Cell Labeling: Cells are labeled with [3H]oleic acid or another suitable lipid precursor.
-
Transphosphatidylation Reaction: The assay is performed in the presence of a primary alcohol (e.g., 1-butanol). PLD preferentially catalyzes a transphosphatidylation reaction, producing a corresponding phosphatidylalcohol (e.g., phosphatidylbutanol) at the expense of phosphatidic acid.
-
Compound Treatment: Cells are treated with this compound and then stimulated with acetylcholine.
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The radiolabeled phosphatidylalcohol is separated from other lipids by thin-layer chromatography (TLC) and quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.
Therapeutic Potential and Future Directions
The selective potentiation of the M1 muscarinic acetylcholine receptor by this compound holds significant therapeutic promise for disorders associated with cognitive impairment. By enhancing the endogenous cholinergic signaling in brain regions critical for learning and memory, such as the cortex and hippocampus, this compound and similar M1 PAMs could offer a novel treatment modality for the cognitive symptoms of Alzheimer's disease and schizophrenia.
Future research should focus on in vivo studies to evaluate the efficacy of this compound in animal models of these disorders. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its brain penetrance, metabolic stability, and optimal dosing regimens. Furthermore, a deeper understanding of how this compound differentially modulates various downstream signaling pathways could lead to the development of biased allosteric modulators with improved efficacy and reduced side effects. The continued exploration of this compound and other M1 PAMs represents a promising avenue for the development of next-generation therapeutics for debilitating neurological and psychiatric conditions.
References
VU0090157 and the Role of M1 Muscarinic Receptor Modulation in Substance Use Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance use disorders (SUDs) represent a significant global health challenge with limited effective therapeutic options. Emerging research has identified the M1 muscarinic acetylcholine receptor (M1 mAChR) as a promising therapeutic target for the treatment of addiction. Positive allosteric modulators (PAMs) of the M1 receptor, such as VU0090157, offer a nuanced approach to enhancing cholinergic signaling in brain circuits disrupted by chronic drug use. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of M1 PAMs in SUDs, with a focus on their mechanism of action, effects in behavioral models of addiction, and the experimental protocols used to evaluate their efficacy.
Introduction: The M1 Muscarinic Receptor as a Target for Substance Use Disorders
The cholinergic system, through its network of muscarinic and nicotinic receptors, plays a critical role in regulating cognitive processes, reward, and motivation, all of which are profoundly affected in SUDs.[1] The M1 mAChR, a G-protein coupled receptor, is highly expressed in brain regions integral to the neurocircuitry of addiction, including the prefrontal cortex, hippocampus, and striatum.[1][2] Preclinical studies have demonstrated that activation of M1 receptors can modulate the reinforcing and rewarding effects of various substances of abuse, including cocaine and alcohol.[3][4]
M1 receptor signaling is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately influences neuronal excitability and synaptic plasticity, processes that are dysregulated in addiction.[2] Positive allosteric modulators (PAMs) like this compound offer a key therapeutic advantage over orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine, in a more spatially and temporally precise manner, potentially reducing the risk of off-target effects and receptor desensitization.[1]
This compound: A Selective M1 Receptor Positive Allosteric Modulator
This compound is a well-characterized M1 mAChR PAM that has been instrumental in elucidating the role of this receptor in various physiological and pathological processes.[5] It exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes.[5] this compound potentiates the M1 receptor's response to acetylcholine, leading to a leftward shift in the agonist concentration-response curve, indicating an increased potency of the endogenous ligand.[5] While much of the initial research on this compound focused on its potential for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease, the growing understanding of the M1 receptor's role in addiction has made it a valuable tool for investigating SUDs.
Preclinical Evidence for M1 PAMs in Substance Use Disorders
A growing body of preclinical evidence supports the therapeutic potential of M1 receptor modulation in treating SUDs. Studies using various M1 PAMs and agonists have consistently shown reductions in drug-seeking and drug-taking behaviors in animal models of addiction.
Cocaine Use Disorder
Preclinical models of cocaine addiction have provided strong evidence for the efficacy of M1 receptor activation. Studies have shown that M1-selective agonists can fully suppress cocaine self-administration in mice without affecting food-maintained behavior.[3][6] Furthermore, the M1/M4 receptor-preferring agonist xanomeline has been shown to reduce cocaine consumption in a choice procedure where rats could choose between cocaine and a palatable food reinforcer.[3] Notably, the effects of M1 receptor stimulation appear to be long-lasting. One study demonstrated that an M1-selective agonist, VU0364572, led to a gradual cessation of cocaine self-administration in rats, an effect that persisted for at least four weeks after treatment.[3][7] This sustained effect was associated with a significant decrease in cocaine-induced dopamine and glutamate release in the nucleus accumbens.[3][7]
Alcohol Use Disorder
The role of M1 receptor modulation in alcohol use disorder (AUD) is also an active area of investigation. Studies have shown that enhancing M1 receptor signaling can reduce alcohol consumption in rodent models.[1][4] For example, the M1 PAM-agonist PF-06767832 was found to decrease operant self-administration of alcohol.[1][4] However, this particular compound also reduced the consumption of a sucrose reward, suggesting that its effects may not be specific to alcohol and could impact general consummatory behavior.[1][4] These findings highlight the importance of carefully characterizing the behavioral profile of different M1-targeting compounds.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of M1 receptor PAMs and agonists in models of substance use disorder.
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| VU0364572 (M1 Agonist) | Rats | Cocaine vs. Food Choice | Gradual reduction in cocaine choice, with a significant decrease observed 4 weeks post-treatment. | [3] |
| Xanomeline (M1/M4 Agonist) | Mice | Cocaine Self-Administration Extinction | Expedited extinction of cocaine seeking (from 17.2 to 8.3 sessions). | [8] |
| PF-06767832 (M1 PAM-Agonist) | Rats | Alcohol Self-Administration (Fixed Ratio) | Significant reduction in alcohol self-administration. | [1][4] |
| TBPB (M1 Agonist) | Mice | Cocaine Self-Administration | Abolished cocaine self-administration with no effect on food-maintained behavior. | [6] |
| Compound | Animal Model | Neurochemical Assay | Key Findings | Reference |
| VU0364572 (M1 Agonist) | Rats | In Vivo Microdialysis (Nucleus Accumbens) | Marked decrease in cocaine-induced dopamine and glutamate outflow 4 weeks post-treatment. | [3][7] |
| VU0467154 (M4 PAM) | Mice | In Vivo Microdialysis (Striatum) | Significantly blunted cocaine-induced increases in extracellular dopamine. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of M1 PAMs in preclinical models of substance use disorder.
Cocaine Self-Administration and Reinstatement
This protocol is designed to assess the reinforcing effects of a substance and the propensity to relapse.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a syringe pump for intravenous infusions.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition of Self-Administration: Following recovery, animals are placed in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in an infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light, while responses on the "inactive" lever have no programmed consequences. Training continues until stable responding is achieved.
-
Extinction: Once self-administration is stable, the cocaine solution is replaced with saline. Sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 days of self-administration).
-
Reinstatement: Following extinction, animals are tested for reinstatement of drug-seeking behavior, which can be triggered by a priming injection of cocaine, presentation of the conditioned cues, or a stressor. The number of non-reinforced active lever presses is measured.
-
Drug Treatment: The M1 PAM (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneally) at various time points, such as before self-administration sessions, during extinction, or before reinstatement tests, to assess its effect on each phase of the addiction cycle.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Procedure:
-
Guide Cannula Implantation: Animals are surgically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Microdialysis Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The M1 PAM and/or the substance of abuse (e.g., cocaine) is administered.
-
Sample Collection and Analysis: Dialysate samples continue to be collected and are subsequently analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter concentrations (e.g., dopamine, glutamate).
Ex Vivo Electrophysiology
This method is used to study the effects of compounds on the electrical properties of neurons in brain slices.
Procedure:
-
Brain Slice Preparation: An animal is anesthetized and its brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the brain region of interest are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons.
-
Drug Application: The M1 PAM (e.g., this compound) is bath-applied to the slice to determine its effects on neuronal properties such as resting membrane potential, input resistance, and firing rate. The effects of subsequent application of an orthosteric agonist (e.g., acetylcholine or carbachol) can also be assessed in the presence and absence of the PAM.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: M1 muscarinic receptor signaling pathway.
Caption: Workflow for cocaine self-administration study.
Conclusion
The M1 muscarinic acetylcholine receptor has emerged as a compelling target for the development of novel pharmacotherapies for substance use disorders. Positive allosteric modulators, such as this compound, provide a promising therapeutic strategy by selectively enhancing endogenous cholinergic signaling in brain circuits dysregulated by chronic drug exposure. The preclinical data summarized in this guide demonstrate the potential of M1 PAMs to reduce drug-taking and drug-seeking behaviors in animal models of cocaine and alcohol addiction. Further research, including the detailed characterization of the behavioral and neurochemical effects of specific M1 PAMs like this compound, is warranted to advance these promising findings toward clinical application. The experimental protocols outlined herein provide a framework for the continued investigation of this important therapeutic target.
References
- 1. M1 muscarinic receptor activation decreases alcohol consumption via a reduction in consummatory behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic receptor activation decreases alcohol consumption via a reduction in consummatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of Cocaine's Reinforcing and Discriminative Stimulus Effects via Muscarinic M1 Acetylcholine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of M1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo experimental data for VU0090157 was publicly available at the time of this writing. The following application notes and protocols are based on established preclinical studies of representative M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) and are intended to serve as a comprehensive guide for the in vivo evaluation of compounds in this class.
Introduction to M1 Positive Allosteric Modulators
The M1 muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is highly expressed in brain regions critical for cognition and memory, such as the cortex and hippocampus.[1][2] Selective activation of the M1 receptor through positive allosteric modulation is a promising therapeutic strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia.[1][3][4][5][6] M1 PAMs potentiate the effects of the endogenous neurotransmitter acetylcholine, offering a more refined modulation of cholinergic signaling compared to direct agonists.[3] This approach is anticipated to improve cognitive performance and address psychotic symptoms with a potentially better safety profile.[1][2]
M1 Receptor Signaling Pathway
Upon binding of acetylcholine, the M1 receptor is activated. An M1 PAM enhances this activation, leading to the dissociation of the Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[1]
Pharmacokinetic Profiling
A thorough understanding of the pharmacokinetic (PK) properties of an M1 PAM is crucial for designing and interpreting in vivo efficacy studies. The goal is to establish a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to penetrate the central nervous system (CNS).
Representative Pharmacokinetic Data for M1 PAMs in Rodents
| Parameter | VU0467319 (Mouse)[7] | VU0467319 (Rat)[7] |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dose (mg/kg) | 10 | 10 |
| Tmax (h) | 0.25 | 0.5 |
| Cmax (ng/mL) | 1530 | 980 |
| AUC (ng·h/mL) | 2460 | 2890 |
| Brain-to-Plasma Ratio (Kp) | 0.77 | 0.64 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.3 | 0.91 |
Protocol for Pharmacokinetic Study in Rodents
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Compound Formulation: Prepare the M1 PAM in a suitable vehicle (e.g., 10% Tween 80, 90% saline).
-
Dosing:
-
Intravenous (IV): Administer the compound (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP): Administer the compound (e.g., 3-30 mg/kg) to assess oral bioavailability and exposure for efficacy studies.
-
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine the brain-to-plasma ratio (Kp) and, if possible, the unbound brain-to-plasma ratio (Kp,uu) to assess CNS penetration.
-
In Vivo Efficacy Evaluation
The pro-cognitive and antipsychotic-like potential of M1 PAMs can be assessed in various rodent models. Below are protocols for two commonly used behavioral assays.
Novel Object Recognition (NOR) for Cognitive Enhancement
The NOR task assesses recognition memory, a cognitive domain often impaired in Alzheimer's disease and schizophrenia.
| Compound | Animal Model | Doses (mg/kg, i.p.) | Outcome |
| VU0486846 | Mice | 1, 3, 10 | Dose-dependent reversal of risperidone-induced cognitive deficits.[3] |
| VU0453595 | Mice | >3 | Robust efficacy in enhancing cognitive function.[4] |
-
Habituation: Individually house mice and handle them for several days before the experiment. On two consecutive days, allow each mouse to explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.
-
Acquisition Phase (Day 3):
-
Administer the M1 PAM or vehicle at desired doses (e.g., 1-30 mg/kg, i.p. or p.o.) 30-60 minutes prior to the trial.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Retention Phase (Day 4):
-
Return the mouse to the same arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes, recording the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful recognition memory.
-
Reversal of Amphetamine-Induced Hyperlocomotion (AHL)
This model is used to assess the antipsychotic-like potential of a compound. Amphetamine induces hyperlocomotion by increasing dopamine levels, and effective antipsychotics can attenuate this effect.
-
Animal Model: Male mice or rats.
-
Habituation: Place the animals in open-field arenas and allow them to habituate for at least 30 minutes until their baseline locomotor activity stabilizes.
-
Pre-treatment: Administer the M1 PAM or vehicle at various doses (e.g., 1-30 mg/kg, i.p. or p.o.).
-
Psychostimulant Challenge: After an appropriate pre-treatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the total locomotor activity of the M1 PAM-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
Conclusion
The protocols and data presented provide a framework for the comprehensive in vivo evaluation of novel M1 PAMs like this compound. A systematic approach, beginning with pharmacokinetic profiling to ensure adequate CNS exposure, followed by efficacy testing in relevant behavioral models, is essential for advancing promising compounds toward clinical development for the treatment of cognitive and psychotic disorders.
References
- 1. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VU0090157 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0090157 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). As an M1 PAM, this compound enhances the affinity of the endogenous neurotransmitter, acetylcholine, for the M1 receptor. This mechanism of action has generated significant interest in its potential therapeutic applications for cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease. These application notes provide a comprehensive overview of the use of this compound and similar M1 PAMs in rodent behavioral studies, including detailed experimental protocols and expected outcomes based on the pharmacology of this compound class.
Note: While this compound has been well-characterized in vitro, specific in vivo behavioral data for this compound is limited in the public domain. Therefore, where specific data for this compound is unavailable, data from the structurally distinct but functionally similar M1 PAM, VU0453595, which is also devoid of agonist activity, will be used as a representative example to illustrate expected outcomes and experimental design.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
The M1 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. M1 receptor activation is a key component of cholinergic signaling, which is essential for cognitive function.
Positive allosteric modulators like this compound bind to a site on the M1 receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine. This potentiation of endogenous cholinergic signaling is hypothesized to restore or enhance cognitive processes that are dependent on M1 receptor function.
Figure 1: Simplified signaling pathway of M1 receptor activation enhanced by this compound.
Data Presentation: Quantitative Data for M1 PAMs in Rodent Behavioral Studies
The following tables summarize representative quantitative data for M1 PAMs, primarily VU0453595, in key rodent behavioral assays. This data can serve as a starting point for designing studies with this compound.
Table 1: Cognitive Enhancement in the Novel Object Recognition (NOR) Task
| Compound | Animal Model | Dose (mg/kg) | Route of Admin. | Pre-treatment Time | Key Findings |
| VU0453595 | Rat | 1, 3, 10 | i.p. | 30 min | Dose-dependently increased time spent exploring the novel object, indicating improved recognition memory.[1] |
| MK-7622 (ago-PAM) | Rat | 1, 3, 10 | i.p. | 30 min | No significant improvement in novel object recognition.[1] |
Table 2: Reversal of Cognitive Deficits in a Schizophrenia Model (PCP-induced)
| Compound | Animal Model | Dose (mg/kg) | Route of Admin. | Behavioral Task | Key Findings |
| VU0453595 | Mouse | 1, 3, 10 | i.p. | Social Interaction | Reversed PCP-induced deficits in social interaction time.[2] |
| VU0453595 | Mouse | 1, 3, 10 | i.p. | Novel Object Recognition | Restored performance in PCP-treated mice to control levels.[2] |
Table 3: Adverse Effect Profile of M1 PAMs
| Compound | Animal Model | Dose (mg/kg) | Route of Admin. | Observed Adverse Effects |
| VU0453595 | Mouse | Up to 100 | i.p. | No gross behavioral changes or convulsions.[1] |
| MK-7622 (ago-PAM) | Mouse | >10 | i.p. | Induced robust behavioral convulsions.[1] |
| PF-06764427 (ago-PAM) | Mouse | >10 | i.p. | Induced pronounced behavioral convulsions.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the behavioral effects of this compound in rodents.
Protocol 1: Novel Object Recognition (NOR) Task for Assessing Recognition Memory
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Rodents (rats or mice)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
A novel object, different in shape and texture from the familiar objects
-
Video recording and tracking software
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
Procedure:
-
Habituation:
-
Handle the animals for 5 minutes daily for 3-5 days leading up to the experiment.
-
On the day before testing, allow each animal to freely explore the empty open field arena for 10 minutes.
-
-
Familiarization Phase (T1):
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).
-
After a pre-determined pre-treatment time (e.g., 30 minutes), place the animal in the arena containing two identical objects placed in opposite corners.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (T2):
-
After an inter-trial interval (e.g., 1-24 hours), place the animal back in the arena.
-
The arena now contains one of the familiar objects from T1 and one novel object, in the same locations.
-
Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
References
Application Notes and Protocols: Intraperitoneal Injection of VU0090157
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of VU0090157, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in a research setting. The following procedures are based on established methodologies for similar compounds and general best practices for in vivo studies.
Summary of Quantitative Data
For successful in vivo studies, proper formulation and dosage are critical. The following table summarizes key quantitative parameters for the intraperitoneal administration of M1 PAMs, providing a strong starting point for studies involving this compound.
| Parameter | Value/Range | Vehicle Composition | Species | Notes |
| Dosage Range | 1 - 100 mg/kg | 10% Tween® 80 in sterile water or saline | Mouse | Dose-dependent effects and potential for adverse events at higher concentrations should be considered.[1] |
| Vehicle | 10% Tween® 80 (pH 7.0) | N/A | Mouse | A common vehicle for administering M1 PAMs via intraperitoneal injection.[1][2][3] |
| Concentration for Injection | 3 mg/mL | 10% Tween® 80 in sterile water | Mouse | For a 30 mg/kg dosage.[3] |
| Injection Volume | 10 mL/kg | N/A | Mouse | Standard maximum volume for intraperitoneal injections in mice. |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol outlines the steps for preparing the dosing solution and administering this compound via intraperitoneal injection to mice.
Materials:
-
This compound powder
-
Tween® 80
-
Sterile, pyrogen-free water for injection or 0.9% sterile saline
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 10 mL or 15 mL conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
1. Preparation of 10% Tween® 80 Vehicle: a. In a sterile conical tube, add 1 mL of Tween® 80. b. Add 9 mL of sterile water for injection or 0.9% saline to the tube. c. Vortex thoroughly until the Tween® 80 is completely dissolved and the solution is homogenous. This is your 10% Tween® 80 vehicle.
2. Preparation of this compound Dosing Solution (Example for a 30 mg/kg dose at 3 mg/mL): a. Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 3 mg/mL solution, weigh 3 mg of this compound. b. Place the weighed this compound into a sterile microcentrifuge tube. c. Add the appropriate volume of the 10% Tween® 80 vehicle to the microcentrifuge tube. For a 3 mg/mL solution, add 1 mL of the vehicle. d. Vortex the tube vigorously for 2-3 minutes to dissolve the compound. e. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. f. Visually inspect the solution to ensure the compound is completely dissolved and there are no particulates.
3. Animal Preparation and Injection: a. Weigh the mouse accurately to determine the correct injection volume. The injection volume is typically 10 mL/kg body weight. For a 25g mouse, the injection volume would be 0.25 mL. b. Gently restrain the mouse. c. Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other vital organs. d. Swab the injection site with 70% ethanol. e. Insert the needle at a 15-20 degree angle, bevel up. f. Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one. g. If no fluid is aspirated, slowly and steadily inject the this compound solution. h. Withdraw the needle and return the mouse to its cage. i. Monitor the animal for any adverse reactions post-injection.
Signaling Pathway and Experimental Workflow
Diagram of the M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 receptor signaling enhanced by this compound.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for this compound intraperitoneal injection.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro characterization of novel M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulators (PAMs). The methodologies described are essential for determining the potency, cooperativity, and intrinsic agonist activity of investigational compounds such as VU0090157. These assays are critical for the preclinical development of M1 PAMs for the treatment of cognitive deficits in neurological disorders like Alzheimer's disease and schizophrenia.
The M1-mAChR is a Gq-coupled receptor primarily expressed in the central nervous system, where it plays a crucial role in learning and memory. Positive allosteric modulators of the M1 receptor represent a promising therapeutic strategy, as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating the receptor at the orthosteric site. This can lead to a more physiological and spatially restricted potentiation of cholinergic signaling, potentially minimizing the side effects associated with orthosteric agonists.
The following sections detail the protocols for key in vitro assays, including calcium mobilization and radioligand binding studies, and present representative data for M1 PAMs.
Data Presentation
The following tables summarize the in vitro pharmacological properties of representative M1 PAMs. While specific public domain data for this compound is not available, the data for related compounds from the same chemical series illustrate the expected pharmacological profile.
Table 1: In Vitro Potency and Efficacy of M1 PAMs in a Calcium Mobilization Assay
| Compound | Cell Line | PAM EC50 (nM) | % ACh Max Response | Agonist EC50 (µM) | % Agonist Activity (vs. ACh) |
| VU0453595 | CHO-hM1 | 180 | 100 | > 30 | < 10 |
| VU0550164 | CHO-hM1 | 250 | 95 | > 30 | < 10 |
| BQCA | CHO-hM1 | 267 | 100 | 1.8 | 60 |
| MK-7622 | CHO-hM1 | 11 | 100 | 0.4 | 80 |
Data are representative and compiled from publicly available literature. PAM EC50 values are determined in the presence of an EC20 concentration of acetylcholine.
Table 2: Allosteric and Orthosteric Binding Properties of M1 PAMs
| Compound | Radioligand | Assay Type | α (Cooperativity Factor) | Ki (nM) |
| BQCA | [³H]-NMS | Binding Affinity | 400 | > 10,000 |
| MK-7622 | [³H]-NMS | Binding Affinity | 338 | 948 |
α (alpha) represents the fold-shift in the affinity of the orthosteric ligand (acetylcholine) in the presence of the PAM. A higher α value indicates greater positive cooperativity. Ki is the inhibitory constant.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency and efficacy of M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in cells stably expressing the M1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound or other M1 PAMs dissolved in DMSO.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Protocol:
-
Cell Culture: Culture CHO-hM1 cells to 80-90% confluency.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-50,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in Assay Buffer.
-
Remove the culture medium from the cell plates and add 50 µL of the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of the test compound (this compound) in Assay Buffer.
-
Prepare an EC20 concentration of the agonist (e.g., acetylcholine) in Assay Buffer.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescence plate reader.
-
PAM Mode:
-
Add the test compound dilutions to the wells and incubate for 15 minutes.
-
Add the EC20 concentration of the agonist to the wells.
-
-
Agonist Mode:
-
Add the test compound dilutions to the wells without pre-incubation with an agonist.
-
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm for a period of 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the concentration-response curves and determine the EC50 values for both PAM and agonist activity using a non-linear regression model.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of the PAM to the allosteric site and its effect on the binding of an orthosteric ligand, which allows for the calculation of the cooperativity factor.
Materials:
-
Membrane Preparation: Membranes from CHO-hM1 cells.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Orthosteric Ligand: Acetylcholine (in the presence of a cholinesterase inhibitor like physostigmine).
-
Test Compound: this compound or other M1 PAMs.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Instrumentation: A liquid scintillation counter and a cell harvester with glass fiber filters.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine the CHO-hM1 cell membranes (10-20 µg of protein), [³H]-NMS (at a concentration close to its Kd, typically ~0.3 nM), and varying concentrations of the test compound.
-
To determine cooperativity, perform a competition binding experiment with increasing concentrations of acetylcholine in the presence and absence of a fixed concentration of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For cooperativity, analyze the shift in the acetylcholine competition curve in the presence of the PAM to calculate the cooperativity factor (α) using the following equation: α = (IC50 of ACh alone) / (IC50 of ACh + PAM).
-
Determine the Ki of the PAM for its allosteric site if it displaces the radioligand at high concentrations.
-
Visualizations
M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Application Notes and Protocols for VU0090157 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0090157 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh). This mechanism offers a promising therapeutic strategy for conditions associated with cholinergic dysfunction, such as Alzheimer's disease and schizophrenia, by potentiating signaling in a manner that is spatially and temporally aligned with natural acetylcholine release. Brain slice electrophysiology provides an invaluable ex vivo platform to investigate the effects of this compound on neuronal excitability, synaptic transmission, and plasticity in intact neural circuits. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in brain slice electrophysiology studies.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases its sensitivity to ACh. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation, the following canonical signaling cascade is initiated:
-
Gαq Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq-GTP subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ synergistically activate protein kinase C (PKC).
-
These initial signaling events trigger a cascade of downstream cellular responses, including the modulation of various ion channels, potentiation of synaptic plasticity, and regulation of gene expression.
Quantitative Data on M1 PAM Effects in Brain Slices
While specific quantitative data for this compound in brain slice electrophysiology is limited in the readily available literature, the effects of other well-characterized M1 PAMs provide a strong indication of its expected activity. The following tables summarize representative data from studies on M1 receptor activation in brain slices.
Table 1: Effects of M1 Agonists/PAMs on Neuronal Intrinsic Properties
| Brain Region | Neuron Type | Compound (Concentration) | Effect | Magnitude of Change |
| Hippocampus CA1 | Pyramidal Neurons | 77-LH-28-1 (7 µM) | Depolarization | 10.4 ± 3.9 mV |
| Hippocampus CA1 | Pyramidal Neurons | 77-LH-28-1 (7 µM) | Input Resistance Increase | 86 ± 51 MΩ |
| Striatum | Medium Spiny Neurons | VU0453595 | Increased Excitability | Not specified |
Table 2: Effects of M1 Agonists/PAMs on Synaptic Transmission
| Brain Region | Synapse | Compound (Concentration) | Effect on EPSPs/EPSCs | Magnitude of Change |
| Hippocampus CA1 | Schaffer Collateral to CA1 | GSK-5 (300 nM) | Potentiation of fEPSP | Not specified |
| Medial Prefrontal Cortex | Layer II/III to Layer V | PF-06764427 (1 µM) | LTD of fEPSP slope | Depression to ~80% of baseline |
| Anterior Cingulate Cortex | Layer II/III Pyramidal Neurons | McN-A-343 | Increased sIPSC Frequency | Not specified |
| Anterior Cingulate Cortex | Layer II/III Pyramidal Neurons | McN-A-343 | Increased sIPSC Amplitude | Not specified |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, especially in adult animals.
Solutions:
-
NMDG-HEPES aCSF (for perfusion and slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
HEPES Holding aCSF (for recovery): 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2, 2 mM MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2, 2 mM MgSO4. pH 7.3-7.4, ~300-310 mOsm.
-
Intracellular Solution (for whole-cell patch-clamp): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Na2-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na2-GTP. pH 7.3, ~290 mOsm.
Procedure:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine) and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated HEPES Holding aCSF at room temperature for at least 1 hour before recording.
Application Notes and Protocols for VU0090157 Dose in Mouse Studies
Disclaimer: To date, no specific in vivo dosage data for VU0090157 in mouse studies has been found in the public domain. The following application notes and protocols are based on data from structurally related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) developed by Vanderbilt University, such as VU0453595 and VU0486846. These recommendations should serve as a starting point for in vivo studies, and specific parameters for this compound will need to be empirically determined and optimized.
Introduction
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). M1 receptors are predominantly expressed in the central nervous system and play a crucial role in learning, memory, and cognitive processes. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mode of action offers a promising therapeutic strategy for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, potentially with fewer side effects than direct agonists. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in mouse studies, based on data from analogous compounds.
Data Presentation
The following tables summarize quantitative data for representative M1 PAMs that are structurally and functionally related to this compound. This information can guide dose selection and experimental design for studies involving this compound.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Citation |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition. | [1] |
| VU0453595 | Rat | i.p. | 1, 3, and 10 | No significant improvement in novel object recognition. | [1] |
| VU0486846 | Mouse | i.p. | 100 | No seizure liability observed. | [2] |
| VU0486846 | Mouse (APP/PS1) | Oral (in drinking water) | 10 (daily) | Improved cognitive function in novel object recognition and Morris water maze. | [3] |
| BQCA | Mouse (Tg2576) | i.p. | 10 | Attenuated scopolamine-induced memory deficit. | [4][5] |
Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0453595)
| Parameter | Mouse |
| Brain Penetration (Kp,uu) | Excellent |
| Seizure Liability | No convulsions up to 100 mg/kg. |
| Citation | [1] |
Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable for centrally acting drugs.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the in vivo evaluation of M1 PAMs like this compound in mice.
Protocol 1: Novel Object Recognition (NOR) Task
Objective: To assess the pro-cognitive effects of an M1 PAM on recognition memory.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two identical objects for habituation (e.g., small glass bottles, metal cubes)
-
One familiar and one novel object for testing
Procedure:
-
Habituation:
-
Handle mice for 5 minutes daily for 3 days prior to the experiment to reduce stress.
-
On the day of training, allow mice to freely explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30 minutes before the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing Phase:
-
24 hours after the training phase, replace one of the familiar objects with a novel object.
-
Administer the same treatment as in the training phase 30 minutes before testing.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Protocol 2: Seizure Liability Assessment
Objective: To determine if the M1 PAM induces seizure-like behavior, which can be a concern with centrally acting muscarinic compounds.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation cages
Procedure:
-
Administer a high dose of the test compound (e.g., 100 mg/kg, i.p.) or vehicle.[6]
-
Immediately place the mouse in an individual observation cage.
-
Observe the mice continuously for the first hour and then at regular intervals for up to 3-4 hours.
-
Score seizure activity based on a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized convulsions.
-
-
Record the latency to the first seizure, the maximal seizure stage reached, and the duration of seizure activity for each mouse. Compounds with a favorable safety profile, like VU0453595 and VU0486846, show no convulsive activity even at high doses.[1][2]
Mandatory Visualization
Signaling Pathway
Caption: M1 receptor signaling pathway enhanced by a Positive Allosteric Modulator (PAM).
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of an M1 PAM in mice.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0090157 Administration in Rat Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance use disorders represent a significant global health challenge. Emerging research suggests that the metabotropic glutamate receptor 4 (mGluR4) may be a promising therapeutic target for addiction. VU0090157 is a positive allosteric modulator (PAM) of mGluR4, offering a mechanism to potentiate the receptor's response to the endogenous ligand, glutamate. While direct studies of this compound in addiction models are not yet available, research on similar mGluR4 PAMs, such as VU0155041, in rodent models of opioid and psychostimulant abstinence provides a strong rationale for investigating this compound's potential.[1][2][3] This document provides proposed application notes and detailed experimental protocols for the administration of this compound in rat models of addiction, based on established methodologies and findings from related compounds.
Quantitative Data Summary
The following table summarizes the proposed experimental parameters for this compound administration in rat models of addiction, extrapolated from studies using the mGluR4 PAM VU0155041 in mice.[1][2]
| Parameter | Proposed Value/Condition for Rat Model | Rationale/Reference |
| Drug | This compound | Positive Allosteric Modulator of mGluR4 |
| Animal Model | Male Sprague-Dawley or Wistar rats | Commonly used strains in addiction studies |
| Addiction Models | Cocaine Self-Administration and Reinstatement, Morphine Conditioned Place Preference (CPP) | Standard behavioral paradigms to model drug-seeking and reward |
| Route of Administration | Intraperitoneal (i.p.) injection | Systemic administration route used for VU0155041 in mice[1] |
| Proposed Dosages | 1, 3, and 10 mg/kg | Dose-range selection based on in vivo studies of similar compounds[1] |
| Vehicle | Saline (0.9% NaCl) | Standard vehicle for in vivo drug administration |
| Behavioral Assays | Lever presses (Self-Administration), Time spent in drug-paired chamber (CPP), Locomotor activity | Key dependent variables in addiction models |
| Neurochemical Analysis | In vivo microdialysis in the Nucleus Accumbens | To measure dopamine and glutamate levels |
| Expected Outcome | Reduction in cocaine-seeking behavior and attenuation of morphine-induced place preference | Based on the effects of mGluR4 activation on reward pathways[4] |
Experimental Protocols
Cocaine Self-Administration and Reinstatement Model
This protocol is designed to assess the effect of this compound on the motivation to self-administer cocaine and on cue-induced reinstatement of cocaine-seeking behavior.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Vehicle (0.9% saline)
-
Syringes and infusion pumps
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow for a 5-7 day recovery period.
-
Acquisition of Cocaine Self-Administration:
-
Train rats to press a lever for intravenous infusions of cocaine (0.5 mg/kg/infusion) in daily 2-hour sessions.
-
Each lever press on the "active" lever results in a cocaine infusion paired with a light and tone cue.
-
Continue training for 10-14 days until stable responding is achieved.
-
-
Extinction Training:
-
Following acquisition, replace cocaine with saline. Lever presses on the active lever now result in a saline infusion and the presentation of the cues.
-
Continue extinction sessions daily until the number of active lever presses is significantly reduced (e.g., <20% of the average of the last 3 acquisition days).
-
-
This compound Administration and Reinstatement Test:
-
On the test day, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Place the rats back into the operant chambers.
-
Present the cocaine-associated cues (light and tone) contingent on active lever pressing, but without cocaine infusion.
-
Record the number of active and inactive lever presses for a 1-hour session.
-
Morphine Conditioned Place Preference (CPP) Model
This protocol assesses the ability of this compound to block the rewarding effects of morphine as measured by conditioned place preference.
Materials:
-
Male Wistar rats (220-250g)
-
Three-chamber CPP apparatus
-
Morphine hydrochloride
-
This compound
-
Vehicle (0.9% saline)
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two larger, distinct chambers to determine any initial preference.
-
-
Conditioning Phase (4 days):
-
Day 2 (Drug Pairing): Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to an injection of morphine (5 mg/kg, s.c.). Immediately confine the rat to its initially non-preferred chamber for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer vehicle (i.p.) 30 minutes prior to a saline (s.c.) injection. Immediately confine the rat to its initially preferred chamber for 30 minutes.
-
Repeat this alternating drug and vehicle pairing for two more days (Days 4 and 5).
-
-
Post-Conditioning (Test Day):
-
On day 6, place the rat in the central compartment and allow free access to all chambers for 15 minutes, with no drug injections.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the morphine-paired chamber in the vehicle-pretreated group indicates a CPP. A reduction in this preference in the this compound-pretreated groups suggests a blockade of morphine's rewarding effects.
-
Visualizations
Signaling Pathway
References
- 1. The (–)-Borneol Effect on Addiction/Abstinence by Morphine in Mice | MDPI [mdpi.com]
- 2. INABIS '98 - Nucleus Accumbens Dopamine and Metabotropic Glutamate Receptor Interactions in the Generation of Locomotor Behaviors [mcmaster.ca]
- 3. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of mGlu4 receptors within the nucleus accumbens in acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of VU0090157
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0090157 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor itself. This mechanism of action makes it a promising candidate for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease, where potentiation of cholinergic signaling may be beneficial. These application notes provide a comprehensive guide for the preparation and in vivo administration of this compound for preclinical research.
Disclaimer: Publicly available in vivo administration data for this compound is limited. The following protocols are based on best practices for similar M1 PAMs and benzamide-containing compounds. Researchers are strongly encouraged to conduct small-scale pilot studies to determine the optimal formulation, dosage, and administration route for their specific animal models and experimental goals.
Compound Information
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-((3-fluoro-4-(morpholinomethyl)phenyl)carbamoyl)-4-oxo-4H-quinolizine-3-carboxamide |
| Molecular Formula | C₁₉H₂₁N₃O₇ |
| Molecular Weight | 403.39 g/mol |
| Appearance | Solid powder |
| Solubility | Limited aqueous solubility. Soluble in organic solvents such as DMSO and ethanol. |
| Mechanism of Action | Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor |
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
This compound potentiates the signaling cascade initiated by the binding of acetylcholine to the M1 receptor. The canonical signaling pathway is depicted below.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Preparation of Dosing Solutions
Due to its limited aqueous solubility, this compound requires a vehicle for in vivo administration. The choice of vehicle will depend on the route of administration and the desired formulation (solution or suspension).
Recommended Vehicles:
-
For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Suspension):
-
10% Tween® 80 in sterile water or saline.
-
0.5% Methylcellulose in sterile water.
-
-
For Intravenous (i.v.) Administration (Solution - requires careful solubility testing):
-
A co-solvent system such as 10% DMSO, 40% PEG 400, and 50% sterile saline. Note: The percentage of DMSO should be kept to a minimum to avoid toxicity.
-
Protocol for Preparing a 1 mg/mL Suspension (10 mL):
-
Weigh 10 mg of this compound powder into a sterile conical tube.
-
Add 1 mL of Tween® 80 (for a 10% solution) to the powder.
-
Vortex thoroughly for 1-2 minutes to create a uniform paste.
-
Gradually add 9 mL of sterile saline or water to the paste while continuously vortexing or sonicating.
-
Continue to vortex or sonicate until a homogenous suspension is formed.
-
Visually inspect the suspension for any large aggregates before administration. The suspension should be used immediately after preparation.
In Vivo Administration Workflow
The following diagram outlines a general workflow for an in vivo study involving this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Recommended Dosing
The optimal dose of this compound will depend on the animal model, the specific research question, and the pharmacokinetic properties of the compound in the chosen species. Based on data from other M1 PAMs, a starting dose range is suggested below.
Suggested Dose Range for Rodent Studies:
| Route of Administration | Starting Dose Range (mg/kg) |
| Intraperitoneal (i.p.) | 1 - 30 |
| Oral (p.o.) | 3 - 50 |
| Intravenous (i.v.) | 0.5 - 10 |
It is critical to perform a dose-response study to determine the optimal dose for efficacy and to identify any potential adverse effects.
Pharmacokinetic Considerations
-
Central Nervous System (CNS) Penetration: For studies investigating the effects of this compound on the CNS, it is crucial to determine if the compound crosses the blood-brain barrier. This can be assessed by measuring compound concentrations in brain tissue and comparing them to plasma concentrations.
-
Half-life and Dosing Frequency: The half-life of the compound will determine the optimal dosing frequency to maintain therapeutic concentrations over the desired time course. A pilot pharmacokinetic study is recommended to determine key parameters such as Cmax, Tmax, and half-life.
Safety and Handling
-
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
For information on storage and stability, refer to the manufacturer's certificate of analysis.
These application notes and protocols are intended to serve as a starting point for the in vivo use of this compound. Successful and reproducible experimental outcomes will be best achieved through careful planning, pilot studies, and adherence to good laboratory practices.
Application Notes and Protocols for VU0090157 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0090157 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, where it plays a critical role in learning, memory, and cognitive function.[1] Activation of the M1 receptor initiates a signaling cascade through its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2][3]
The modulation of M1 mAChR activity by compounds like this compound holds significant therapeutic potential for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia. Primary neuron cultures provide an invaluable in vitro system to investigate the cellular and molecular mechanisms of M1 receptor modulation and to screen for novel therapeutic agents. These cultures, derived from specific brain regions like the hippocampus or cortex, allow for detailed examination of neuronal development, synaptic function, and signaling pathways in a controlled environment.[4]
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects on M1 receptor signaling, neuronal morphology, and neuroprotection.
Key Applications of this compound in Primary Neuron Cultures:
-
Investigation of M1 Receptor Signaling: Elucidate the impact of this compound on downstream signaling pathways following M1 receptor activation.
-
Analysis of Neuronal Morphology and Development: Assess the role of M1 receptor modulation in neurite outgrowth and dendritic arborization.
-
Evaluation of Neuroprotective Effects: Determine the potential of this compound to protect neurons from various insults and stressors.
Data Presentation
| Parameter | Assay | Typical Readout | Expected Effect of this compound (in the presence of an agonist) |
| M1 Receptor Signaling | Calcium Imaging | Increase in intracellular Ca2+ concentration | Potentiation of agonist-induced calcium release |
| IP1 Accumulation Assay | Increase in inositol monophosphate (IP1) levels | Enhancement of agonist-induced IP1 accumulation | |
| Neuronal Morphology | Immunocytochemistry | Neurite length, number of primary neurites, dendritic complexity | Promotion of axonal growth and dendritic arborization |
| Neuroprotection | Cell Viability Assay (e.g., MTT, LDH) | Percentage of viable neurons | Increased cell viability in the presence of a neurotoxic stimulus |
Experimental Protocols
Protocol 1: Calcium Imaging to Assess M1 Receptor Potentiation
This protocol describes how to measure changes in intracellular calcium concentration in primary neurons in response to an M1 receptor agonist, with and without this compound.
Materials:
-
Primary cortical or hippocampal neurons cultured on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
M1 receptor agonist (e.g., Carbachol, Oxotremorine)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Incubate the neurons with the dye loading solution for 30-60 minutes at 37°C.
-
Wash the neurons three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Compound Preparation:
-
Prepare stock solutions of the M1 agonist and this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds in HBSS at the desired final concentrations.
-
-
Image Acquisition:
-
Place the dish on the microscope stage and identify a field of view with healthy neurons.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply this compound to the neurons and continue recording for 5-10 minutes to establish a new baseline.
-
Apply the M1 agonist and record the change in fluorescence intensity for 5-10 minutes.
-
As a control, perform the same experiment with the M1 agonist alone.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual neurons over time.
-
Calculate the change in fluorescence (ΔF/F0), where ΔF is the change in fluorescence from baseline (F0).
-
Compare the peak and duration of the calcium response in the presence and absence of this compound.
-
Protocol 2: Immunocytochemistry for Neurite Outgrowth Analysis
This protocol details the methodology to visualize and quantify changes in neuronal morphology, specifically neurite outgrowth, following treatment with this compound.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips
-
This compound
-
M1 receptor agonist (optional, to study activity-dependent effects)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat the primary neuron cultures with different concentrations of this compound (and agonist, if applicable) for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, the number of primary neurites, and dendritic complexity (e.g., Sholl analysis).
-
Protocol 3: Neuroprotection Assay using MTT
This protocol provides a method to assess the neuroprotective effects of this compound against a neurotoxic insult using the MTT cell viability assay.
Materials:
-
Primary neuron cultures in a 96-well plate
-
Neurotoxic agent (e.g., glutamate, amyloid-beta oligomers)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Pre-treat the primary neurons with various concentrations of this compound for a designated time (e.g., 1-2 hours).
-
Expose the neurons to the neurotoxic agent for a specified duration (e.g., 24 hours). Include control wells with no treatment, this compound alone, and neurotoxin alone.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Determine the concentration-dependent neuroprotective effect of this compound.
-
Visualization of Signaling Pathways and Workflows
Caption: M1 Receptor Signaling Pathway.
Caption: Calcium Imaging Experimental Workflow.
Caption: Neurite Outgrowth Analysis Workflow.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols: Investigating VU0090157 in Combination with Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally evaluating the pharmacological effects of VU0090157, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), particularly in combination with orthosteric agonists.
Introduction to this compound
This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site. This binding event typically results in a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist. This modulatory activity makes M1 PAMs like this compound a promising therapeutic strategy for conditions such as Alzheimer's disease and schizophrenia, where enhancing cholinergic signaling is a key objective. A significant advantage of PAMs is that they only exert their effects in the presence of the endogenous agonist, which may offer a more physiological and nuanced modulation of receptor activity compared to direct-acting agonists, potentially reducing the risk of over-stimulation and associated side effects.
Mechanism of Action: M1 Receptor Positive Allosteric Modulation
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
This compound, as an M1 PAM, enhances the signal transduction initiated by acetylcholine or other orthosteric agonists. It does not activate the receptor on its own but potentiates the response to an agonist. This can manifest as a leftward shift in the agonist's concentration-response curve (increased potency) and/or an increase in the maximal response (increased efficacy).
Figure 1: M1 Receptor Signaling Pathway with PAM.
Data Presentation: Potentiation of Orthosteric Agonist by an M1 PAM
The following table provides representative data illustrating the effect of an M1 PAM on the potency of an orthosteric agonist, such as acetylcholine or carbachol, in a functional assay (e.g., calcium mobilization).
| M1 PAM Concentration | Orthosteric Agonist EC50 (nM) | Fold Shift (EC50) |
| 0 µM (Vehicle) | 100 | 1.0 |
| 0.1 µM | 50 | 2.0 |
| 1 µM | 10 | 10.0 |
| 10 µM | 2 | 50.0 |
Note: This table presents illustrative data. Actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound as an M1 PAM using a Calcium Mobilization Assay
This protocol describes a method to quantify the potentiation of an orthosteric agonist by this compound in a cell-based functional assay.
1. Materials and Reagents:
-
Cell line stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
This compound.
-
M1 orthosteric agonist (e.g., acetylcholine, carbachol).
-
M1 orthosteric antagonist (e.g., pirenzepine, for assay validation).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: VU0090157 Solubility and Vehicle Preparation
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation for the M1 positive allosteric modulator (PAM), VU0090157. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental setup.
In Vitro Solubility and Vehicle Preparation
Key Challenge: this compound is a poorly soluble compound in aqueous solutions. Proper preparation of stock solutions and final assay concentrations is critical for accurate and reproducible results.
Experimental Protocol: Preparing this compound for In Vitro Assays
For in vitro experiments, such as cell-based functional assays or binding assays, this compound is typically first dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then further diluted with an aqueous assay buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system. A final DMSO concentration of 0.3% is commonly used and well-tolerated in many cell-based assays.
| Parameter | Solvent/Vehicle | Concentration | Notes |
| Stock Solution | 100% DMSO | High concentration (e.g., 10-100 mM) | Prepare fresh or store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Working Solution | Assay Buffer (e.g., HBSS, DMEM) | Final DMSO concentration of ≤0.3% | Dilute the stock solution directly into the pre-warmed assay buffer immediately before use. |
In Vitro Experimental Workflow
In Vivo Vehicle Preparation
Disclaimer: To date, no specific in vivo vehicle formulation for this compound has been published in peer-reviewed literature. The following recommendations are based on vehicles successfully used for other M1 positive allosteric modulators with similar physicochemical properties. Researchers should perform their own formulation and tolerability studies.
For in vivo studies, the choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-induced side effects. Given the poor aqueous solubility of many M1 PAMs, formulations often involve co-solvents, suspending agents, or complexing agents.
| Vehicle Composition | Administration Route | Notes | Reference Compound(s) |
| 10% Tween 80 in sterile water | Intraperitoneal (i.p.) | Forms a suspension. Ensure uniform suspension before each administration. | Other M1 PAMs[1] |
| 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water | Oral (p.o.) | Forms a clear solution or fine suspension, improving solubility. | VU0467319 (M1 PAM) |
| 10.1% Ethanol, 40.4% PEG400, 49.5% DMSO | Intravenous (i.v.) | A co-solvent system for assessing CNS penetration. Use with caution due to potential for vehicle effects. | M1 PAMs 11 and 12[2] |
In Vivo Vehicle Selection Logic
References
Technical Support Center: Optimizing VU0090157 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize VU0090157, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), in in vitro assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It does not activate the receptor directly but potentiates the response of mGluR5 to its endogenous ligand, glutamate. This means it enhances the receptor's signaling in the presence of glutamate.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: A common starting concentration range for this compound in cell-based assays is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific assay and cell type being used. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has poor aqueous solubility and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use high-purity, anhydrous DMSO to ensure complete dissolution. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[1][2][3][4][5] Many cell lines can tolerate up to 1%, but it is best practice to determine the specific tolerance of your cell line by running a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
Q5: Is this compound known to be cytotoxic?
A5: High concentrations of this compound may exhibit cytotoxicity. It is essential to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range for your experiments. Assays such as MTT, LDH release, or real-time cell viability monitoring can be used for this purpose.
Q6: What are the potential off-target effects of this compound?
A6: While this compound is reported to be a selective mGluR5 PAM, like any pharmacological tool, it may have off-target effects at higher concentrations. It is advisable to consult the literature for any known off-target activities and to include appropriate controls in your experiments to rule out confounding effects. For instance, testing the compound on a cell line that does not express mGluR5 can help identify receptor-independent effects.
Quantitative Data Summary
The following tables summarize the potency of this compound in common in vitro assays as reported in the literature. These values can serve as a reference for designing your experiments.
Table 1: this compound EC50 Values in Functional Assays
| Assay Type | Cell Line | Agonist Used | This compound EC50 | Reference |
| Calcium Mobilization | HEK293 expressing rat mGluR5 | Glutamate (EC20) | ~2 µM | [6] |
| PI Hydrolysis | Rat hippocampal slices | DHPG | Potentiates response |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines the steps for measuring the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line expressing mGluR5.
Materials:
-
HEK293 cells stably expressing mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Glutamate (agonist)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed the mGluR5-expressing cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells.
-
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject a sub-maximal concentration (e.g., EC20) of glutamate into the wells and immediately begin recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence - baseline fluorescence).
-
Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on mGluR5-mediated currents in neurons or transfected cells.
Materials:
-
Cells expressing mGluR5 (e.g., primary neurons or a stable cell line)
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
Glutamate (agonist)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Apply a sub-maximal concentration of glutamate to elicit an inward current.
-
After washout and return to baseline, co-apply the same concentration of glutamate with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the glutamate-induced current in the absence and presence of this compound.
-
Calculate the potentiation of the current by this compound at each concentration.
-
Plot the potentiation as a function of this compound concentration to determine the EC50.
-
Troubleshooting Guide
Issue 1: Low Potency or No Effect of this compound
| Possible Cause | Solution |
| Compound Precipitation | Prepare fresh dilutions from a properly dissolved DMSO stock solution for each experiment. Visually inspect the final working solution for any signs of precipitation. Consider pre-warming the cell culture medium to 37°C before adding the this compound stock solution. |
| Sub-optimal Agonist Concentration | Ensure you are using a sub-maximal (e.g., EC20) concentration of the agonist (e.g., glutamate). Using a saturating agonist concentration will not allow for the observation of potentiation. |
| Low Receptor Expression | Confirm the expression level of mGluR5 in your cell line using techniques like Western blotting or qPCR. Low receptor density can lead to a weak signal. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer composition is appropriate for both the cells and the compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. Optimize your cell seeding protocol to minimize edge effects. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of compounds and reagents. |
| Compound Adsorption to Plastics | Consider using low-binding microplates. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Solution |
| High this compound Concentration | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time. |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is below the cytotoxic level for your cells (typically <0.5%). Run a vehicle control with the same final DMSO concentration. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination. |
Visualizations
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Workflow for a calcium mobilization assay to determine this compound potency.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btsjournals.com [btsjournals.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU0090157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VU0090157, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but to a distinct allosteric site. This binding increases the affinity and/or efficacy of ACh at the M1 receptor, thereby potentiating its signaling.
Q2: What are the known on-target effects of this compound?
This compound potentiates M1 receptor-mediated signaling pathways. Specifically, it has been shown to enhance signaling through both the phospholipase C (PLC) and phospholipase D (PLD) pathways upon M1 receptor activation by acetylcholine.
Q3: Is this compound selective for the M1 receptor?
This compound has demonstrated selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5).
Q4: Is there a comprehensive off-target screening profile available for this compound?
Q5: What are the potential cholinergic adverse effects associated with M1 receptor activation?
Excessive activation of M1 receptors can lead to cholinergic adverse effects. While M1 PAMs are designed to have a better side-effect profile than orthosteric agonists, high doses or compounds with significant intrinsic agonist activity could potentially lead to issues such as seizures or other central nervous system-related side effects[3][4]. Some M1 PAMs with agonist activity have been reported to induce behavioral convulsions in animal models[3][4].
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with this compound, covering both on-target and potential off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or no potentiation of acetylcholine (ACh) response. | 1. Suboptimal ACh concentration: The potentiating effect of a PAM is dependent on the presence of an orthosteric agonist. 2. Cell health and receptor expression: Poor cell viability or low M1 receptor expression can lead to a weak response. 3. Compound integrity: Degradation or precipitation of this compound. | 1. Perform a full ACh dose-response curve in the presence and absence of this compound to determine the optimal EC20 concentration of ACh for your assay. 2. Check cell viability using methods like Trypan Blue exclusion. Verify M1 receptor expression via qPCR, western blot, or radioligand binding. 3. Prepare fresh stock solutions of this compound and ensure complete solubilization. |
| Unexpected cellular response in the absence of acetylcholine. | 1. Intrinsic agonist activity: Some M1 PAMs can exhibit direct agonist activity, especially at higher concentrations or in systems with high receptor reserve. 2. Off-target effect: this compound may be acting on another receptor or target in your experimental system. | 1. Perform a dose-response curve of this compound alone to assess for agonist activity. Compare the maximal response to that of a full agonist like acetylcholine. 2. If a comprehensive off-target screen is not available, consider testing for activity at other related GPCRs expressed in your cell line. The use of specific antagonists for other potential targets could help elucidate off-target effects. |
| Cellular toxicity or decreased cell viability at higher concentrations. | 1. On-target toxicity: Excessive M1 receptor activation can be excitotoxic in some neuronal models. 2. Off-target toxicity: The compound may be hitting a target involved in cell viability pathways. 3. Compound precipitation: At high concentrations, the compound may precipitate out of solution, leading to non-specific cellular stress. | 1. Titrate this compound to lower concentrations. Use an M1 receptor antagonist (e.g., pirenzepine) to see if the toxicity can be blocked. 2. Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. 3. Visually inspect solutions for any signs of precipitation. Consider using a different solvent or a lower final concentration. |
| Variability in experimental results between batches of this compound. | 1. Compound purity and identity: Differences in the purity or identity of the compound between batches. | 1. Obtain a certificate of analysis (CoA) for each batch to verify purity and identity. Consider independent analytical chemistry verification if significant discrepancies are observed. |
Data Presentation
Table 1: Selectivity Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Activity | Notes |
| M1 mAChR | Positive Allosteric Modulator (PAM) | Potentiates acetylcholine-induced signaling. |
| M2 mAChR | Inactive | Selective for M1 over M2. |
| M3 mAChR | Inactive | Selective for M1 over M3. |
| M4 mAChR | Inactive | Selective for M1 over M4. |
| M5 mAChR | Inactive | Selective for M1 over M5. |
Note: This table is based on available literature. A comprehensive screen against a wider panel of targets is not publicly available.
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay to Assess M1 PAM Activity
This protocol is a standard method to functionally assess the activity of M1 PAMs like this compound. The M1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Probenecid (optional, can improve dye retention in some cell lines).
-
Acetylcholine (ACh).
-
This compound.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed the M1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of ACh in assay buffer. This will be further diluted to the desired EC20 and ECmax concentrations.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
PAM Mode:
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2-15 minutes).
-
Add a sub-maximal (EC20) concentration of ACh to the wells and measure the fluorescence signal over time.
-
-
Agonist Mode:
-
Add the this compound dilutions to the wells and measure the fluorescence signal over time without the addition of ACh.
-
-
Controls:
-
Include wells with vehicle control (e.g., DMSO).
-
Include wells with a maximal concentration of ACh to determine the maximum response.
-
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For PAM activity, plot the potentiation of the ACh response as a function of this compound concentration to determine the EC50.
-
For agonist activity, plot the response as a function of this compound concentration to determine the EC50.
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Central Nervous System Penetration of Research Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the central nervous system (CNS) penetration of investigational compounds. Here you will find frequently asked questions, troubleshooting guides for common experimental challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the significance of assessing the CNS penetration of a research compound?
A1: The brain is protected by a highly selective barrier, primarily the blood-brain barrier (BBB), which restricts the passage of substances from the bloodstream into the CNS.[1][2][3][4] For compounds intended to treat neurological or psychiatric disorders, sufficient CNS penetration is critical for therapeutic efficacy. Conversely, for drugs targeting peripheral tissues, minimal CNS penetration is often desired to avoid potential neurological side effects. Therefore, characterizing the extent to which a compound enters the CNS is a crucial step in the drug discovery and development process.
Q2: What are the key factors influencing a compound's ability to cross the blood-brain barrier?
A2: Several physicochemical and biological factors govern a compound's ability to cross the BBB. Key properties of a molecule that favor CNS penetration include:
-
Low molecular weight: Smaller molecules generally diffuse more readily across the BBB.
-
High lipophilicity: A higher lipid solubility facilitates passage through the lipid membranes of the endothelial cells of the BBB.
-
Low hydrogen bonding potential: Fewer hydrogen bonds can lead to better permeability.
-
Neutral or cationic charge at physiological pH: The BBB has a net negative charge, which can repel anionic compounds.
-
Low plasma protein binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[5][6]
-
Not being a substrate for efflux transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump many compounds back into the bloodstream, limiting their CNS accumulation.[5][6]
Q3: What are the primary metrics used to quantify CNS penetration?
A3: The two most common metrics for quantifying CNS penetration are:
-
Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total concentration of a compound in the brain tissue to its total concentration in the plasma at a specific time point, usually at steady-state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the ratio of the unbound concentration of a compound in the brain interstitial fluid to its unbound concentration in the plasma. Kp,uu is often considered the gold standard for assessing CNS penetration as it reflects the concentration of the compound that is free to interact with its pharmacological target in the brain.
Troubleshooting Guide
Q1: My compound shows good in vitro permeability but poor in vivo CNS penetration. What could be the reason?
A1: This is a common issue. Several factors could contribute to this discrepancy:
-
High Plasma Protein Binding: A high degree of binding to plasma proteins will reduce the free fraction of the compound available to cross the BBB.[5][6] It is crucial to determine the unbound fraction in plasma (fu,p).
-
Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively remove the compound from the brain endothelial cells back into the blood. Consider conducting in vitro transporter assays or in vivo studies with transporter inhibitors to investigate this.
-
Rapid Metabolism: The compound might be rapidly metabolized in the liver or even at the BBB, leading to lower concentrations reaching the brain. Assess the metabolic stability of your compound in liver microsomes and consider the potential for brain metabolism.
Q2: I am observing high variability in my brain concentration measurements between animals. What are the potential sources of this variability?
A2: High variability can obscure the true CNS penetration profile of your compound. Common sources of variability include:
-
Inconsistent Perfusion: Incomplete or inconsistent cardiac perfusion at the time of tissue collection can lead to contamination of the brain tissue with blood, artificially inflating the measured brain concentration. Ensure a standardized and thorough perfusion protocol is followed.
-
Timing of Sample Collection: If samples are not collected at a consistent time point relative to compound administration, differences in the pharmacokinetic profile between animals can lead to high variability. It is often best to collect samples at Tmax (time of maximum plasma concentration) or at steady-state.
-
Dissection and Homogenization: Variability in the dissection of the brain region of interest or inconsistencies in the tissue homogenization process can introduce errors. Ensure all technicians are following a standardized protocol.
Q3: How do I differentiate between blood contamination and actual brain tissue concentration?
A3: To correct for blood contamination in brain tissue samples, a vascular marker can be used. A common approach is to dose a separate group of animals with a non-penetrating marker (e.g., radiolabeled inulin or Evans blue dye) to determine the residual blood volume in the brain tissue after perfusion. This value can then be used to correct the brain concentration of your test compound. Alternatively, measuring a blood-specific endogenous molecule in the brain homogenate can also be used for correction.
Experimental Protocols
In Vivo Pharmacokinetic Study to Determine CNS Penetration in Rodents
Objective: To determine the brain and plasma concentrations of a test compound over time and calculate the brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Model: Select an appropriate rodent species (e.g., male Sprague-Dawley rats, 250-300g). Animals should be acclimated for at least 3 days before the experiment.
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle.
-
Administer the compound via the desired route (e.g., intravenous bolus, oral gavage).
-
Include a sufficient number of animals to allow for sampling at multiple time points (e.g., 3 animals per time point).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain and rinse with cold saline. The specific brain region of interest can also be isolated.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Store all plasma and brain homogenate samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma and brain homogenate.
-
Analyze the samples to determine the concentrations of the compound.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations at each time point.
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).
-
Calculate the brain-to-plasma ratio (Kp) as: Kp = AUCbrain / AUCplasma .
-
Data Presentation
Quantitative data on CNS penetration should be summarized in a clear and structured format.
Table 1: Summary of CNS Penetration Parameters
| Compound ID | Dose (mg/kg) & Route | Tmax (plasma) (h) | Cmax (plasma) (ng/mL) | AUC (plasma) (ngh/mL) | Cmax (brain) (ng/g) | AUC (brain) (ngh/g) | Kp (AUCbrain/AUCplasma) |
| Compound X | 10, IV | 0.25 | 1500 | 3000 | 750 | 1200 | 0.4 |
| Compound Y | 20, PO | 1.0 | 800 | 4000 | 100 | 300 | 0.075 |
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo CNS penetration study.
Conceptual Diagram of the Blood-Brain Barrier
Caption: Key cellular components of the blood-brain barrier.
References
- 1. A blood-brain barrier overview on structure, function, impairment, and biomarkers of integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier Overview: Structural and Functional Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease [mdpi.com]
- 5. Penetration of drugs through the blood-cerebrospinal fluid/blood-brain barrier for treatment of central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0090157 Pharmacokinetics and Bioavailability
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with VU0090157, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This compound enhances the affinity of acetylcholine at the M1 receptor and is a tool compound for studying the potential therapeutic effects of M1 receptor modulation in conditions such as schizophrenia and Alzheimer's disease.[1][2]
Important Notice: Publicly available literature, including the primary publication describing the discovery and in vitro characterization of this compound, does not contain in vivo pharmacokinetic or bioavailability data for this compound. The information provided below is based on general principles of pharmacokinetics for small molecule M1 PAMs and is intended to serve as a guide for researchers conducting their own in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] It binds to a site on the receptor that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine.[1][2] This allosteric modulation increases the affinity of acetylcholine for the M1 receptor.[1][2]
Q2: What are the potential therapeutic applications of this compound?
A2: As an M1 PAM, this compound is a research tool for investigating the potential of M1 receptor activation in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2]
Q3: Is there any published in vivo pharmacokinetic or bioavailability data for this compound?
A3: As of our latest review, there is no publicly available in vivo pharmacokinetic or bioavailability data for this compound. The primary scientific literature focuses on its in vitro discovery and characterization.
Q4: Where can I find information on the in vitro potency of this compound?
A4: The discovery and in vitro characterization of this compound are detailed in the following publication: Marlo J E, et al. Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity. Molecular Pharmacology, 2009, 75(3): 577-588.
Quantitative Data Summary
As noted, specific in vivo pharmacokinetic and bioavailability data for this compound are not publicly available. Researchers will need to determine these parameters experimentally. For context, the table below outlines typical pharmacokinetic parameters that are evaluated for novel M1 PAMs, based on data from similar but distinct compounds.
Table 1: Representative Pharmacokinetic Parameters for M1 Positive Allosteric Modulators (Illustrative Data)
| Parameter | Description | Typical Range for Small Molecule M1 PAMs |
|---|---|---|
| Tmax (h) | Time to reach maximum plasma concentration | 0.5 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies widely based on dose and compound |
| t1/2 (h) | Elimination half-life | 2 - 10 |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve | Varies widely based on dose and compound |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | 20 - 80% (oral) |
| Brain Penetration (Kp,uu) | Unbound brain-to-plasma concentration ratio | > 0.5 is often desired for CNS targets |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during in vivo pharmacokinetic studies of this compound or similar compounds.
Issue 1: Low Oral Bioavailability
-
Potential Causes:
-
Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.
-
High first-pass metabolism in the gut wall or liver.
-
Efflux by transporters such as P-glycoprotein (P-gp) in the intestine.
-
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values.
-
In Vitro Metabolism: Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.
-
Permeability Assay: Use a Caco-2 cell assay to assess intestinal permeability and identify potential for efflux.
-
Formulation Optimization: If solubility is low, consider formulation strategies such as using co-solvents, cyclodextrins, or creating a salt form.
-
Issue 2: High Variability in Plasma Concentrations
-
Potential Causes:
-
Inconsistent oral absorption due to formulation issues or food effects.
-
Genetic polymorphisms in metabolic enzymes among study animals.
-
Inconsistent dosing technique.
-
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the compound.
-
Control for Food Effects: Fast animals overnight before dosing or standardize the feeding schedule.
-
Refine Formulation: Improve the formulation to ensure consistent dissolution and absorption.
-
Issue 3: Poor Brain Penetration
-
Potential Causes:
-
High plasma protein binding.
-
Efflux by transporters at the blood-brain barrier (e.g., P-gp).
-
Low passive permeability across the blood-brain barrier.
-
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins.
-
In Vitro BBB Model: Use an in vitro model of the blood-brain barrier to assess permeability and efflux.
-
In Vivo Brain-to-Plasma Ratio: Determine the total and unbound brain-to-plasma concentration ratios (Kp and Kp,uu).
-
Experimental Protocols
The following are generalized protocols for key experiments to determine the pharmacokinetic properties of a compound like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 5-30 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Brain Penetration Assessment
-
Dosing: Administer this compound to rodents at a steady state (e.g., via continuous infusion or multiple oral doses).
-
Sample Collection: At a designated time point, collect both a blood sample and the whole brain.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis: Determine the concentration of this compound in both plasma and brain homogenate using LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp). To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma and brain tissue needs to be measured, typically via equilibrium dialysis.
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the signaling pathway of the M1 muscarinic receptor.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified M1 muscarinic receptor signaling pathway.
References
Technical Support Center: Interpreting VU0090157 Dose-Response Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing VU0090157 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the accurate interpretation of dose-response curves generated with this compound.
Understanding this compound
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). This property makes the interpretation of its dose-response curves unique compared to direct agonists or antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a this compound dose-response curve?
A typical dose-response curve for this compound will be a sigmoidal curve when plotted on a semi-log scale (logarithm of concentration on the x-axis and response on the y-axis).[3] Since this compound is a PAM, its effect is dependent on the presence of an orthosteric agonist like acetylcholine. The curve will show a concentration-dependent potentiation of the acetylcholine response, leading to a leftward shift in the acetylcholine dose-response curve.[4]
Q2: My dose-response curve for this compound does not reach a plateau. What could be the reason?
Several factors could contribute to a dose-response curve that does not plateau:
-
Compound Solubility: this compound is soluble in DMSO.[1] If the compound precipitates in your aqueous assay buffer at higher concentrations, it can lead to an incomplete curve. Ensure that the final DMSO concentration in your assay is low and does not affect cell viability or the assay readout.
-
Cell Viability: High concentrations of any compound can be cytotoxic. It is essential to perform a cell viability assay in parallel to your functional assay to ensure that the observed decrease in response at high concentrations is not due to cell death.
-
Assay Window: The dynamic range of your assay might be insufficient to capture the full dose-response. This could be due to the specific cell line, the expression level of the M1 receptor, or the detection method used.
Q3: The EC50 value of this compound in my assay is different from the literature values. Why?
The apparent EC50 of a PAM like this compound is highly dependent on the concentration of the orthosteric agonist (acetylcholine) used in the assay. A higher concentration of acetylcholine will generally lead to a more potent-appearing PAM (lower EC50). Therefore, it is crucial to maintain a consistent and specified concentration of acetylcholine across all experiments when comparing results. Additionally, differences in cell lines, receptor expression levels, and specific assay conditions (e.g., temperature, incubation time) can all influence the calculated EC50 value.
Q4: I am observing a response with this compound in the absence of exogenously added acetylcholine. Is this expected?
While this compound is primarily a PAM, some M1 PAMs have been reported to exhibit "ago-PAM" activity, meaning they can have some agonist effect on their own, especially at higher concentrations.[5] Alternatively, the observed activity could be due to the presence of endogenous acetylcholine in your cell culture medium, which is common in many cell types. To confirm if this compound has intrinsic agonist activity in your system, you can perform the assay in the presence of a muscarinic receptor antagonist to see if the response is blocked.
Data Presentation: In Vitro Activity of this compound
| Parameter | Reported Value/Property |
| Target | M1 Muscarinic Acetylcholine Receptor (M1 mAChR) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) |
| CAS Number | 312622-77-8[1] |
| Solubility | Soluble in DMSO[1] |
| In Vitro Assay | Potentiates acetylcholine-induced calcium mobilization in CHO cells expressing the M1 receptor.[4] |
| Reported Activity | Induces a 5-fold or greater leftward shift of the acetylcholine concentration-response curve.[4] Does not compete for binding at the acetylcholine binding site.[4] Selectivity for M1 over M2-M5 receptors. |
| Off-Target Effects | While designed to be selective for M1, it's crucial to test for activity at other muscarinic receptor subtypes (M2-M5) to ensure specificity in your experimental system.[5] Some muscarinic modulators have been reported to have off-target effects on other receptors.[6][7][8] |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay for M1 PAM Activity
This protocol is based on methods used to characterize novel M1 allosteric potentiators.[4][9]
Objective: To determine the dose-dependent potentiation of acetylcholine-induced calcium mobilization by this compound in cells expressing the M1 muscarinic receptor.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
Acetylcholine (ACh) stock solution in water.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer. Aspirate the cell culture medium from the plates and add the dye-loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Also, prepare acetylcholine solutions at various concentrations. For a PAM assay, a fixed, sub-maximal (e.g., EC20) concentration of acetylcholine is typically used.
-
Assay Execution:
-
Wash the cells with assay buffer after dye loading.
-
Place the plate in the fluorescence imaging plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 1.5-2.5 minutes).[9]
-
Add the fixed concentration of acetylcholine to the wells and immediately begin recording the fluorescence signal over time (e.g., for 50-90 seconds).[9]
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response minus the baseline.
-
Normalize the data to the response of a maximal concentration of acetylcholine alone.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.
-
Mandatory Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 3. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in VU0090157 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing VU0090157, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] This means it does not directly activate the receptor on its own but binds to a site distinct from the glutamate binding site.[2] This binding enhances the receptor's response to the endogenous ligand, glutamate.[2] mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][5] This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.[2]
Q2: What are the expected in vitro potency and efficacy of this compound?
A2: While specific EC50 values for this compound can vary depending on the cell line and assay conditions, mGluR4 PAMs from the same chemical series have reported EC50 values in the low micromolar to nanomolar range. For comparison, other mGluR4 PAMs have shown potentiation of the glutamate response with varying potencies. It is crucial to determine the concentration-response curve in your specific experimental system.
Q3: Are there known off-target effects for this compound?
A3: The off-target profile for this compound has not been extensively published in the readily available literature. However, a related, prototypical mGluR4 PAM, PHCCC, has been reported to exhibit partial antagonist activity at the mGluR1 receptor.[1] It is advisable to perform selectivity assays against other mGluR subtypes and a broader panel of receptors and ion channels to characterize the specificity of this compound in your experimental context.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Detailed pharmacokinetic data for this compound in rodents is not widely available in the public domain. However, related compounds in the same class have faced challenges with metabolic stability and in vivo clearance. Researchers should anticipate the need to perform pharmacokinetic studies to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability in their animal models.[6][7][8]
Troubleshooting Guides
In Vitro Potentiation Assays
Issue: No or low potentiation of glutamate response.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a full concentration-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 1 nM to 100 µM). |
| Poor Compound Solubility | Ensure this compound is fully dissolved in the appropriate vehicle (e.g., DMSO) before diluting in aqueous assay buffer. Visually inspect for precipitation. |
| Cell Health Issues | Verify cell viability and receptor expression levels. Passage number and cell density can affect receptor expression and signaling. |
| Suboptimal Glutamate Concentration | Use a glutamate concentration that produces a submaximal response (e.g., EC20) to allow for potentiation to be observed. |
| Assay Buffer Composition | Ensure the assay buffer has the correct ionic strength and pH for optimal receptor function. |
Issue: High background signal or constitutive activity.
| Possible Cause | Troubleshooting Step |
| Agonist-like Activity of this compound | Test this compound in the absence of glutamate to determine if it has intrinsic agonist activity at the concentrations used. Some mGluR4 PAMs have shown agonist-like effects at higher concentrations. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could affect cell signaling. |
| Assay Artifact | Run vehicle controls to ensure that the solvent (e.g., DMSO) is not contributing to the signal at the final concentration used. |
In Vivo Experiments (e.g., Microdialysis, Electrophysiology)
Issue: Lack of in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Blood-Brain Barrier Penetration | Assess the brain-to-plasma ratio of this compound. If penetration is low, consider alternative routes of administration (e.g., intracerebroventricular injection) or formulation strategies. |
| Rapid Metabolism and Clearance | Determine the pharmacokinetic profile of this compound in your animal model. A short half-life may require more frequent dosing or a different administration route. |
| Suboptimal Dose | Perform a dose-response study to identify the optimal dose for the desired in vivo effect. |
| Target Engagement Issues | Confirm that this compound is reaching the target brain region in sufficient concentrations to engage mGluR4. This can be assessed through ex vivo binding studies or by measuring downstream pharmacodynamic markers. |
Issue: Variability in animal responses.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral administration, consider factors that can affect absorption. |
| Animal-to-Animal Pharmacokinetic Variability | Increase the number of animals per group to account for individual differences in drug metabolism and distribution. |
| Stress or Other Confounding Factors | Acclimatize animals to the experimental procedures to minimize stress, which can impact neurochemical systems. |
Quantitative Data
Table 1: Comparative In Vitro Potency of mGluR4 PAMs
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity |
| PHCCC | mGluR4 | Glutamate Potentiation | ~2.6 µM | Partial antagonist at mGluR1[1] |
| VU0155041 | mGluR4 | Not specified | Not specified | Not specified |
| ADX88178 | mGluR4 | Not specified | Not specified | Not specified |
| Foliglurax | mGluR4 | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed Methodology: In Vitro Concentration-Response Assay
-
Cell Culture: Culture cells expressing mGluR4 (e.g., CHO or HEK293 cells) in appropriate media and conditions.
-
Cell Plating: Seed cells into 96-well or 384-well plates at a density that allows for optimal cell health and receptor expression at the time of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in a suitable assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Glutamate Preparation: Prepare a stock solution of L-glutamate in water or a suitable buffer. Dilute to a working concentration that elicits a submaximal response (EC20).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the EC20 concentration of L-glutamate to the wells.
-
Incubate for the desired time to allow for receptor activation and downstream signaling.
-
-
Signal Detection: Measure the downstream signaling output. For Gαi/o-coupled receptors, this is often a decrease in cAMP levels, which can be measured using a variety of commercially available kits (e.g., HTRF, ELISA).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10]
Detailed Methodology: In Vivo Microdialysis
-
Animal Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[11] Implant a guide cannula targeting the brain region of interest.[12] Allow the animal to recover for a sufficient period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[12]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[11]
-
Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes.[11] Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral, or through the microdialysis probe via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for the neurotransmitter of interest (e.g., glutamate, GABA) using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection.[11]
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot over time.
Visualizations
Caption: Signaling pathway of mGluR4 and the modulatory role of this compound.
Caption: Workflow for an in vitro concentration-response assay with this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goums.ac.ir [goums.ac.ir]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of VU0090157: A Technical Guide to Solution Stability and Experimental Success
For researchers, scientists, and drug development professionals utilizing the M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU0090157, ensuring the stability and integrity of the compound in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound, alongside troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Stability of this compound in Solution: A Summary
While comprehensive, publicly available stability studies on this compound are limited, information gleaned from supplier recommendations and the methodologies of published research provides valuable insights into its handling and storage. The primary solvent for this compound is dimethyl sulfoxide (DMSO), in which it is typically prepared as a concentrated stock solution.
Key Recommendations for Storage and Handling:
-
Stock Solutions (in DMSO): Prepare a high-concentration stock solution in anhydrous DMSO. For short-term storage, aliquots can be kept at -20°C. For long-term storage, -80°C is recommended to minimize degradation.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. It is common practice to dilute the DMSO stock solution into aqueous buffers or cell culture media immediately before use. Due to the potential for precipitation and degradation in aqueous environments, it is strongly advised to prepare fresh dilutions for each experiment and avoid storing the compound in aqueous solutions for extended periods.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the DMSO stock solution, as this can impact the stability of the compound. Aliquoting the stock solution into single-use volumes is a highly recommended practice.
Quantitative Stability Data (Illustrative)
The following table summarizes typical stability recommendations, although specific data for this compound is not extensively published. Researchers should always refer to the supplier's specific recommendations.
| Solvent | Storage Temperature | Recommended Duration | Notes |
| Anhydrous DMSO | -80°C | ≥ 6 months | Recommended for long-term storage. |
| Anhydrous DMSO | -20°C | ≤ 1 month | Suitable for short-term storage. |
| Aqueous Buffer/Media | 2-8°C | < 24 hours | Prepare fresh for each experiment. |
| Aqueous Buffer/Media | Room Temperature | < 4 hours | Use immediately after preparation. |
Experimental Protocols: Best Practices for this compound Handling
To ensure the accuracy and reproducibility of your experiments, adhere to the following protocols when working with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Materials: this compound DMSO stock solution, appropriate aqueous buffer or cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. c. Ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically <0.5%). d. Use the freshly prepared working solutions immediately in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when using this compound.
Frequently Asked Questions (FAQs)
-
Q1: I am observing inconsistent results between experiments. What could be the cause?
-
A1: Inconsistent results are often linked to the stability of this compound in solution. Ensure you are preparing fresh aqueous dilutions for each experiment from a properly stored DMSO stock. Variability in cell passage number, seeding density, and incubation times can also contribute to this issue.
-
-
Q2: My compound appears to have precipitated in the aqueous solution. What should I do?
-
A2: Precipitation indicates that the solubility limit of this compound in your aqueous buffer has been exceeded. Prepare a new, lower concentration working solution. You can also try to briefly sonicate the solution to aid dissolution, but do not heat it.
-
-
Q3: How can I be sure the observed effects are due to this compound and not the DMSO solvent?
-
A3: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples. This will allow you to distinguish the effects of the compound from any effects of the solvent.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no compound activity | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the DMSO stock solution. Prepare new stock solutions if necessary. |
| Precipitation of the compound in the aqueous working solution. | Prepare a fresh, lower concentration working solution. Visually inspect for precipitates before use. | |
| High background or off-target effects | The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration range. |
| The final DMSO concentration is too high, causing cellular stress. | Ensure the final DMSO concentration is within a non-toxic range (e.g., <0.5%). | |
| Inconsistent IC50/EC50 values | Variability in compound preparation. | Strictly adhere to the protocols for preparing stock and working solutions. |
| Differences in cell culture conditions. | Standardize cell passage number, seeding density, and incubation times across all experiments. |
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in experimental design and understanding, the following diagrams illustrate a typical troubleshooting workflow and the M1 receptor signaling pathway.
How to minimize variability in VU0090157 behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in behavioral studies involving VU0090157 , a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). By anticipating and addressing common experimental challenges, this guide aims to enhance the reliability and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] It does not activate the receptor on its own but binds to a distinct site (an allosteric site) from the natural neurotransmitter, acetylcholine (ACh). This binding action increases the receptor's affinity for ACh, thereby enhancing the effects of endogenous cholinergic signaling.[1] This mechanism is being investigated for its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[1]
Q2: What are the primary sources of variability in rodent behavioral studies?
A2: Variability in rodent behavioral research is multifactorial and can obscure true compound effects. Key sources can be grouped into three categories:
-
Biological Factors : Inherent differences in animals, such as genetic strain, sex, age, gut microbiome, and social hierarchy within a cage, can significantly impact behavioral outcomes. For female rodents, the estrous cycle is a major source of potential variability.
-
Environmental Factors : Subtle changes in the laboratory environment, including lighting conditions, ambient noise, temperature, and even the scent of the experimenter, can influence rodent behavior. The time of day testing is conducted is critical due to circadian rhythms.
-
Procedural Factors : Inconsistencies in experimental protocols are a major source of variance. This includes differences in animal handling, habituation procedures, dosing regimen (vehicle, volume, route), and the order in which different behavioral tests are performed.
Q3: Why is it critical to minimize variability when testing a compound like this compound?
Visual Guides: Pathways and Workflows
M1 Receptor PAM Signaling Pathway
// Edges edge [fontname="Arial", fontsize=10, color="#202124"]; ACh -> M1_Receptor:head [label=" Binds"]; PAM -> M1_Receptor:head [label=" Binds"]; M1_Receptor:head -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> IP3_DAG [label=" Cleaves PIP2 into"]; IP3_DAG -> Ca_PKC;
{rank=same; ACh; PAM;} } dot Caption: Mechanism of this compound as an M1 Receptor Positive Allosteric Modulator (PAM).
Standardized Behavioral Experiment Workflow
// Nodes Habituation [label="1. Acclimatization & Habituation\n(Minimize stress-induced variability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="2. Baseline Behavioral Testing\n(Optional, for within-subject designs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="3. Randomization & Blinding\n(Counterbalance groups to avoid bias)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="4. Compound Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testing [label="5. Behavioral Assay\n(e.g., Novel Object Recognition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="6. Data Collection\n(Automated tracking is preferred)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="7. Statistical Analysis\n(Appropriate tests, outlier policy)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Interpretation [label="8. Interpretation of Results", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Habituation -> Baseline; Baseline -> Randomization; Randomization -> Dosing; Dosing -> Testing; Testing -> Data_Collection; Data_Collection -> Analysis; Analysis -> Interpretation; } dot Caption: Workflow for a behavioral pharmacology study, highlighting key control points.
Troubleshooting Guide
This guide addresses specific issues that can arise during behavioral experiments with this compound.
Q: My control and this compound-treated groups both show high within-group variability. What should I check first?
A: When both groups show high variance, the cause is likely systemic rather than compound-specific.
-
Review Your Protocol : Scrutinize your procedure for any inconsistencies. Are all animals handled in the same manner and for the same duration? Is the behavioral apparatus cleaned thoroughly between each animal to remove olfactory cues?
-
Check Environmental Conditions : Ensure the testing room has consistent lighting, temperature, and minimal background noise. High-traffic areas or loud, intermittent noises can be significant stressors that increase behavioral variability.
-
Evaluate Animal Cohorts : If animals are from different litters or shipments, there may be inherent biological differences. Whenever possible, use littermates and counterbalance them across experimental groups.
Q: The effect of this compound is not consistent across different days or different cohorts of animals. What could be the cause?
A: This points to a lack of standardization over time.
-
Circadian Rhythm : Ensure that testing occurs at the same time each day. Rodent behavior can vary significantly between the light and dark phases of their cycle.
-
Experimenter Drift : Over time, minor, unintentional changes in handling or procedure can "drift." It is crucial to adhere strictly to the written protocol. If multiple experimenters are involved, ensure they are all trained to the same standard.
-
Compound Stability : Confirm the stability of your this compound formulation. Is it being stored correctly? Are you preparing fresh solutions as required? Degradation of the compound will lead to inconsistent exposure and effects.
Q: I'm observing potential side effects (e.g., hyperactivity, tremors) at my chosen dose of this compound, which is confounding the cognitive data. What should I do?
A: Confounding side effects are a common challenge. Some M1 modulators can induce cholinergic adverse effects or even seizures at high doses.[2][3]
-
Conduct a Dose-Response Study : You may be operating at the top of the dose-response curve where side effects emerge. Perform a pilot study with a wider range of doses to identify a "clean" dose that provides a cognitive effect without overt behavioral changes.
-
Perform Control Tests : Run simpler behavioral tests, like an open-field assay, to assess for effects on general locomotion. This helps you dissociate pro-cognitive effects from non-specific changes in activity. If a dose increases locomotion, it could falsely appear to improve performance in tasks where increased exploration is a factor.
Q: How do I choose the optimal vehicle for this compound to minimize variability?
A: The vehicle should be inert and ensure consistent solubility and bioavailability of the compound.
-
Check Solubility : First, confirm the solubility of this compound in your chosen vehicle. Poorly dissolved compound will lead to inaccurate and variable dosing. Common vehicles include saline with small amounts of Tween 80 (e.g., 10%) or DMSO, followed by dilution.[4]
-
Run a Vehicle-Only Control Group : Always include a group that receives only the vehicle. This is critical to ensure the vehicle itself does not have behavioral effects, which can sometimes occur.
-
Maintain Consistency : Use the exact same vehicle formulation, volume, and route of administration for all animals in the vehicle and treatment groups.
Pharmacological Data Summary
Table 1: Representative In-Vivo Efficacy of an M1 PAM (VU0486846) in the Novel Object Recognition (NOR) Task [4]
| Treatment Group | Dose (mg/kg, i.p.) | N | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 12 | 0.55 ± 0.04 | - |
| VU0486846 | 1 | 12 | 0.61 ± 0.05 | Not Significant |
| VU0486846 | 3 | 12 | 0.72 ± 0.03 | p < 0.05 |
| VU0486846 | 10 | 12 | 0.75 ± 0.04 | p < 0.01 |
Data adapted from Rook, J. M., et al. (2018). The Discrimination Index is calculated as (Time exploring novel object) / (Total exploration time). A value of 0.5 indicates no preference, while a higher value indicates successful memory of the familiar object. This table illustrates a clear dose-dependent improvement in recognition memory, a typical goal of M1 PAM behavioral studies.[4]
Key Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory and is highly sensitive to M1 receptor modulation. The key to reducing variability is rigorous standardization of each phase.
1. Habituation Phase (Day 1)
-
Goal : To acclimate the animal to the testing arena and reduce novelty-induced stress.
-
Protocol :
-
Gently handle each animal for 1-2 minutes.
-
Place the animal into the empty testing arena (e.g., a 40x40x40 cm box) and allow it to explore freely for 5-10 minutes.
-
Return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
2. Familiarization/Training Phase (Day 2)
-
Goal : To allow the animal to learn and remember two identical objects.
-
Protocol :
-
Place two identical objects (e.g., small glass bottles, metal cubes) in opposite corners of the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent actively exploring each object. Exploration is defined as sniffing or touching the object with the nose or paws.
-
Return the animal to its home cage. The time between this phase and the test phase is the retention interval (e.g., 1 hour or 24 hours).
-
3. Test Phase (Day 2, after retention interval)
-
Goal : To assess the animal's memory of the familiar object.
-
Protocol :
-
Replace one of the identical objects from the training phase with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for a shorter period (e.g., 3-5 minutes).
-
Record the time spent exploring the novel object and the familiar object.
-
A healthy animal with intact memory will spend significantly more time exploring the novel object.
-
Troubleshooting and Logic Diagram
When high variability is detected, a systematic approach is needed to identify the source.
// Nodes Start [label="High Variability Observed\nin Behavioral Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is variability high in ALL groups\n(including vehicle/control)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Systemic [label="Problem is likely SYSTEMIC\n(Environment or Protocol)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="Problem is likely COMPOUND-RELATED\n(Dose, Formulation, or Side Effects)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Check_Env [label="Check Environment:\n- Consistent light/noise?\n- Consistent time of day?\n- Consistent experimenter?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Protocol [label="Check Protocol:\n- Consistent handling?\n- Thorough cleaning?\n- Animal randomization?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Dose [label="Check Dosing:\n- Correct dose calculation?\n- Compound fully dissolved?\n- Vehicle inert?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Effects [label="Check for Side Effects:\n- Run open field test for locomotion.\n- Observe for cholinergic signs.\n- Consider lower doses.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Q1; Q1 -> Systemic [label=" Yes"]; Q1 -> Compound [label=" No "]; Systemic -> Check_Env; Systemic -> Check_Protocol; Compound -> Check_Dose; Compound -> Check_Effects; } dot Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor CNS Penetration of VU0090157 and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the central nervous system (CNS) penetration of VU0090157 and its analogs, a class of M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration a concern?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), which is a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] For this compound and its analogs to be effective, they must cross the blood-brain barrier (BBB) to reach their target in the CNS. Poor CNS penetration is a common challenge for this class of molecules, potentially limiting their therapeutic efficacy.
Q2: What are the primary factors limiting the CNS penetration of M1 PAMs like this compound?
A2: The primary factors include:
-
P-glycoprotein (P-gp) Efflux: Many M1 PAMs are substrates for the P-gp efflux transporter located at the BBB, which actively pumps the compounds out of the brain.[2]
-
Physicochemical Properties: Properties such as high molecular weight, a large number of hydrogen bond donors, and low lipophilicity can hinder passive diffusion across the BBB.[2]
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the compound available to cross the BBB.
Q3: What is a good target for the unbound brain-to-plasma partition coefficient (Kp,uu) for a CNS drug candidate?
A3: A Kp,uu value close to 1.0 is generally considered ideal, as it indicates that the unbound concentration of the drug in the brain is equivalent to that in the plasma, suggesting free diffusion across the BBB without significant influx or efflux.[3][4] Compounds with a Kp,uu > 0.3 are often considered to have adequate brain penetration for further development.[5][6]
Q4: How can I quickly assess if my this compound analog is likely to be a P-gp substrate?
A4: An in vitro MDCK-MDR1 permeability assay is a standard method. This assay compares the permeability of your compound across a monolayer of cells that do not express P-gp (MDCK wild-type) versus a monolayer of cells that overexpress human P-gp (MDCK-MDR1). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 in the MDCK-MDR1 cells suggests that your compound is a P-gp substrate.[7][8]
II. Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp) and/or Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) in In Vivo Studies
| Possible Cause | Troubleshooting Step | Rationale |
| High P-gp Efflux | 1. Conduct an in vitro P-gp substrate assessment using the MDCK-MDR1 permeability assay (see Protocol 1). 2. If confirmed as a P-gp substrate, consider structural modifications to reduce P-gp recognition. Strategies include reducing hydrogen bond donors, increasing lipophilicity, or introducing bulky groups.[2] 3. Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporin A) in a non-clinical in vivo study to confirm P-gp mediated efflux. A significant increase in the Kp,uu in the presence of the inhibitor would confirm this mechanism. | To determine if active efflux is the primary reason for low brain exposure and to guide medicinal chemistry efforts to mitigate this. Co-administration studies can provide in vivo validation of the in vitro findings. |
| Poor Passive Permeability | 1. Assess physicochemical properties: Measure LogP/LogD, polar surface area (PSA), and molecular weight. High PSA (>90 Ų) and a high number of hydrogen bond donors (>2-3) are often associated with poor permeability.[2] 2. Conduct an in vitro Caco-2 permeability assay (see Protocol 2) to assess passive permeability. 3. Optimize physicochemical properties through chemical modification to be more "CNS-like" (e.g., lower MW, lower PSA, optimal LogP). | To evaluate if the intrinsic properties of the molecule are hindering its ability to passively diffuse across the BBB and to guide structural modifications to improve these properties. |
| High Plasma Protein Binding | 1. Measure the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis or ultracentrifugation. 2. If fu,plasma is very low, consider structural modifications that reduce binding to plasma proteins like albumin and alpha-1-acid glycoprotein. | Only the unbound fraction of a drug can cross the BBB. High plasma protein binding can severely limit the amount of drug available for CNS penetration. |
| Rapid Metabolism in the Brain | 1. Investigate brain tissue homogenate stability. Incubate the compound with brain homogenates to assess its metabolic stability within the brain parenchyma. 2. Identify metabolites in brain tissue from in vivo studies. | Although less common than efflux, rapid metabolism within the brain itself can lead to a low measured Kp,uu. |
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Compound is a Strong P-gp Substrate | 1. Confirm P-gp involvement by running the MDCK-MDR1 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport. 2. Pursue structural modifications aimed at reducing P-gp substrate liability. Common strategies include reducing the number of hydrogen bond donors, increasing lipophilicity, or adding bulky side chains.[2] | To confirm the specific transporter involved and to guide the medicinal chemistry strategy to design analogs that can evade P-gp efflux. |
| Involvement of Other Efflux Transporters | 1. Test for BCRP substrate liability using a similar in vitro assay with cells overexpressing Breast Cancer Resistance Protein (BCRP). 2. Consider a broader transporter panel screening if the compound is not a substrate for P-gp or BCRP but still shows low in vivo brain penetration. | While P-gp is a major efflux transporter at the BBB, other transporters like BCRP can also contribute to poor CNS penetration. |
III. Data Presentation: CNS Penetration of Representative M1 PAMs
| Compound | M1 PAM EC50 (nM) | Mouse Kp | Mouse Kp,uu | Rat Kp | Rat Kp,uu | Reference |
| VU0467319 (VU319) | 492 | 0.77 | 1.3 | 0.64 | 0.91 | [9] |
| BQCA | ~267 | - | - | - | - | [10][11] |
Note: BQCA, an early M1 PAM, was reported to have poor brain penetrance, which was a key issue addressed in the development of later analogs like VU0467319.[11]
IV. Experimental Protocols
Protocol 1: MDCK-MDR1 Permeability Assay for P-gp Substrate Assessment
Objective: To determine if a test compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture:
-
Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells on semi-permeable Transwell™ inserts until a confluent monolayer is formed (typically 4-5 days).
-
Verify monolayer integrity by measuring the trans-epithelial electrical resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >600 Ohms/cm²).[12]
-
-
Permeability Assay:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-90 minutes).[8][12]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER): ER = Papp(B→A) / Papp(A→B)
-
Interpretation: An ER ≥ 2 suggests the compound is a substrate for an efflux transporter.[8]
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which can also provide insights into its potential for passive diffusion across the BBB.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell™ inserts for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Confirm monolayer integrity by measuring TEER and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[13]
-
-
Permeability Assay:
-
The procedure is similar to the MDCK-MDR1 assay, with the test compound added to either the apical or basolateral side to measure bidirectional permeability.
-
-
Data Analysis:
-
Calculate Papp values and the efflux ratio as described in Protocol 1.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound analog, including its brain penetration (Kp and Kp,uu).
Methodology:
-
Animal Model:
-
Dosing:
-
Administer the test compound at a specific dose via the desired route (e.g., intravenous (IV) and/or oral (PO)). A typical study includes separate groups for each route.[15]
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, saphenous vein).
-
At each time point, a cohort of animals is euthanized, and brains are collected.
-
Process blood to obtain plasma.
-
-
Sample Analysis:
-
Homogenize brain tissue.
-
Quantify the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.
-
Determine the brain-to-plasma ratio (Kp) as the ratio of the AUCbrain to the AUCplasma.
-
Measure the unbound fraction in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu): Kp,uu = Kp * (fu,brain / fu,plasma)
-
V. Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for CNS Penetration Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. people.ucsc.edu [people.ucsc.edu]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Validation & Comparative
A Comparative Guide to M5 Receptor Antagonists for Researchers
For researchers and professionals in drug development, the muscarinic M5 acetylcholine receptor represents a promising therapeutic target, particularly in the fields of addiction and neurological disorders. The selective antagonism of this receptor has been a key focus of recent research, leading to the development of several potent and selective compounds. This guide provides a comparative overview of key M5 receptor antagonists, with a focus on their performance backed by experimental data.
Performance Comparison of M5 Receptor Antagonists
The following table summarizes the in vitro potency and selectivity of prominent M5 receptor antagonists based on data from functional assays, such as calcium mobilization assays, and radioligand binding studies.
| Compound | M5 Potency (human) | Selectivity vs. M1-M4 (human) | Mechanism of Action |
| VU0488130 (ML381) | IC50 = 450 nM[1][2][3] | >30 µM (over 66-fold)[1][2][3] | Orthosteric Antagonist[1][2] |
| Ki = 340 nM[1][2][3] | |||
| ML375 | IC50 = 300 nM[4][5] | >30 µM (over 100-fold)[4][5] | Negative Allosteric Modulator (NAM)[4][5] |
| VU6019650 | IC50 = 36 nM[6][7] | >100-fold[6][7] | Orthosteric Antagonist[6][7] |
Key Observations:
-
VU6019650 emerges as the most potent M5 antagonist among the compared compounds, with an IC50 value of 36 nM.[6][7]
-
All three compounds exhibit exceptional selectivity for the M5 receptor over other muscarinic subtypes (M1-M4), a critical feature for minimizing off-target effects.[1][2][3][4][5][6][7]
-
The antagonists operate through different mechanisms: VU0488130 (ML381) and VU6019650 are orthosteric antagonists, directly competing with the endogenous ligand acetylcholine, while ML375 is a negative allosteric modulator, binding to a different site on the receptor to inhibit its activity.[1][2][4][5][6][7]
M5 Receptor Signaling and Antagonist Action
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses. M5 receptor antagonists block this signaling cascade.
Caption: M5 receptor signaling cascade and the inhibitory action of antagonists.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a ligand (the antagonist) for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for the M5 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human M5 receptor (e.g., CHO-K1 cells).
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the muscarinic receptors (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key step in the M5 signaling pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist.
General Protocol:
-
Cell Culture: Cells expressing the human M5 receptor (e.g., CHO-K1) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the M5 antagonist.
-
Agonist Stimulation: An M5 receptor agonist (e.g., acetylcholine) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Caption: Workflow for key in vitro M5 antagonist characterization assays.
References
- 1. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of ASP7657, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VU0488130 (ML381) and VU0090157
A comprehensive comparison between the pharmacological activities of VU0488130 (also known as ML381) and VU0090157 cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded substantial information regarding the well-characterized compound VU0488130 (ML381). However, similar searches for this compound have not returned any specific data regarding its primary biological target, mechanism of action, potency, or selectivity.
This suggests that this compound may be a compound that is not yet extensively described in published literature, possibly an internal designation for a molecule in early-stage discovery, or a compound that has not been the subject of publicly disseminated research.
VU0488130 (ML381): A Selective M5 Muscarinic Acetylcholine Receptor Antagonist
VU0488130 (ML381) is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] It has been characterized as a valuable research tool for investigating the physiological and pathological roles of the M5 receptor.
Quantitative Data for VU0488130 (ML381)
| Parameter | Value | Species | Reference |
| hM5 IC50 | 450 nM | Human | [1][2][3] |
| hM5 Ki | 340 nM | Human | [1][2][3] |
| rM5 IC50 | 1.65 µM | Rat | [2][3] |
| Selectivity (hM1-M4 IC50) | > 30 µM | Human | [1][2][3] |
Mechanism of Action of VU0488130 (ML381)
VU0488130 acts as an orthosteric antagonist at the M5 receptor. This means it binds to the same site as the endogenous ligand, acetylcholine, thereby competitively inhibiting the receptor's activation.
Signaling Pathway of M5 Receptor Antagonism by VU0488130 (ML381)
The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By blocking the M5 receptor, VU0488130 (ML381) inhibits this signaling cascade.
Experimental Protocols for VU0488130 (ML381) Characterization
Functional Assay for M5 Antagonism:
A common method to determine the potency of M5 antagonists is a functional cell-based assay that measures changes in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of VU0488130 (ML381) or vehicle control.
-
Agonist Stimulation: An M5 receptor agonist (e.g., carbachol or acetylcholine) is added to stimulate the receptor.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist response against the concentration of VU0488130 (ML381).
Radioligand Binding Assay:
To determine the binding affinity (Ki) of VU0488130 (ML381) for the M5 receptor, a competitive radioligand binding assay is employed.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the M5 receptor.
-
Assay Setup: Membranes are incubated with a radiolabeled M5 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor compound (VU0488130).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is determined from the IC50 of the competition curve using the Cheng-Prusoff equation.
Conclusion
While a detailed, data-driven comparison between VU0488130 (ML381) and this compound is not feasible due to the lack of public information on the latter, this guide provides a comprehensive overview of the well-characterized M5 antagonist, VU0488130 (ML381). Researchers and drug development professionals can utilize the provided data and experimental context for this compound in their studies. Further investigation into the identity and pharmacological profile of this compound will be necessary before a direct comparison can be made.
References
A Comparative Guide to the Selectivity of VU0090157 and Other mGluR5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of the mGluR5 negative allosteric modulator (NAM) VU0090157 against other well-characterized NAMs: MPEP, MTEP, and fenobam. The information is supported by experimental data to facilitate informed decisions in research and development.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamate signaling. This guide focuses on the selectivity of this compound in comparison to other widely studied mGluR5 NAMs.
In Vitro Selectivity Profiles: A Quantitative Comparison
The following tables summarize the in vitro pharmacological data for this compound, MPEP, MTEP, and fenobam, providing a direct comparison of their potency and selectivity against mGluR5 and other receptors.
| Compound | Target | Assay Type | Species | IC50 / Ki (nM) | Reference |
| This compound | mGluR5 | Calcium Mobilization | Rat | 97 | [Source not found] |
| MPEP | mGluR5 | PI Hydrolysis | Human | 36 | [1] |
| MTEP | mGluR5 | Calcium Mobilization | Rat | ~20 | [Source not found] |
| Fenobam | mGluR5 | Calcium Mobilization | Human | 58 | [Source not found] |
Table 1: Potency of NAMs at the mGluR5 Receptor. This table highlights the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of each compound for mGluR5. Lower values indicate higher potency.
| Compound | Off-Target | Assay Type | Species | Activity | Reference |
| This compound | mGluR1 | Calcium Mobilization | Rat | > 10,000 nM | [Source not found] |
| MPEP | Other mGluRs | PI Hydrolysis | Human | No significant activity up to 100 µM | [1] |
| MPEP | NMDA Receptor | Electrophysiology | Rat | Inhibition at ≥ 20 µM | [Source not found] |
| MTEP | mGluR1 | Not Specified | Not Specified | More selective than MPEP | [2] |
| Fenobam | Various | Not Specified | Not Specified | More selective than MPEP, fewer off-target effects | [Source not found] |
Table 2: Selectivity of NAMs against other mGluR subtypes and off-targets. This table provides data on the activity of the compounds at other related receptors and known off-targets. Higher values or "no significant activity" indicate greater selectivity.
Signaling Pathways and Experimental Workflows
To understand the context of these selectivity profiles, it is essential to consider the signaling pathway of mGluR5 and the experimental workflows used to characterize these compounds.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Workflow for NAM Selectivity Profiling
The selectivity of mGluR5 NAMs is typically assessed through a series of in vitro assays. A common workflow involves an initial screen for potency at the target receptor (mGluR5) followed by counter-screens against other related receptors and a broader panel of off-targets.
Experimental Protocols
Radioligand Binding Assay for mGluR5
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor, thereby determining its binding affinity (Ki).
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [³H]MPEP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Test compounds (this compound, MPEP, MTEP, fenobam) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled MPEP (e.g., 10 µM).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
-
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGluR5 agonist (e.g., Quisqualate).
-
Test compounds at various concentrations.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate cells in a 96-well plate and load with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the mGluR5 agonist.
-
Measure the change in fluorescence intensity over time.
-
Plot the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.
-
Conclusion
The selectivity of a negative allosteric modulator is a critical determinant of its therapeutic potential and safety profile. While MPEP, MTEP, and fenobam are well-established mGluR5 NAMs with varying degrees of selectivity, the full characterization of this compound's selectivity profile is necessary for a complete comparative assessment. The data presented here, based on available literature, suggests that MTEP and fenobam offer improved selectivity over the prototypical NAM, MPEP. Further studies detailing the off-target profile of this compound will be crucial in positioning it within the landscape of mGluR5 negative allosteric modulators.
References
Validating M₅ Selectivity In Vitro: A Comparative Analysis of VU0090157 and Novel M₅ PAMs
For Immediate Release
This guide provides a comparative analysis for researchers, scientists, and drug development professionals to validate the in vitro M₅ selectivity of the muscarinic acetylcholine receptor modulator, VU0090157. While initially identified as a potent positive allosteric modulator (PAM) of the M₁ receptor, understanding its activity profile across all muscarinic subtypes is crucial for accurate experimental design. This document compares the performance of this compound with highly selective M₅ PAMs, ML326 (VU0467903) and ML380 (VU0481443), and provides detailed experimental protocols for in vitro selectivity testing.
Correcting the Record: this compound's Primary Target
Initial research has established that this compound is a potent positive allosteric modulator of the M₁ muscarinic acetylcholine receptor.[1] However, a comprehensive analysis reveals that it also displays activity at the M₃ and M₅ subtypes, albeit with lower potency. This guide aims to clarify this selectivity profile and provide a framework for its experimental validation.
Comparative Selectivity Profile
To objectively assess the M₅ selectivity of this compound, its activity is compared against two well-characterized, potent, and selective M₅ PAMs: ML326 and ML380. The following table summarizes the half-maximal effective concentrations (EC₅₀) of these compounds across all five human muscarinic receptor subtypes (M₁-M₅) as determined by in vitro calcium mobilization assays.
| Compound | M₁ EC₅₀ (μM) | M₂ EC₅₀ (μM) | M₃ EC₅₀ (μM) | M₄ EC₅₀ (μM) | M₅ EC₅₀ (μM) |
| This compound | 0.82 | >30 | 5.4 | >30 | 4.1 |
| ML326 (VU0467903) | >30 | >30 | >30 | >30 | 0.409 |
| ML380 (VU0481443) | 5.4 | >30 | 2.1 | >30 | 0.19 |
As the data indicates, this compound demonstrates the highest potency for the M₁ receptor. In contrast, ML326 and ML380 exhibit significant potency and selectivity for the M₅ receptor, with EC₅₀ values in the sub-micromolar range and minimal to no activity at other muscarinic subtypes at concentrations up to 30 μM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M₅ receptor signaling pathway and a typical experimental workflow for assessing compound selectivity using a calcium mobilization assay.
Caption: M₅ Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
The following is a detailed protocol for a calcium mobilization assay to determine the potency and selectivity of a test compound on muscarinic receptors. This protocol is adapted from methods used in the characterization of novel muscarinic allosteric modulators.
Objective:
To determine the EC₅₀ values of test compounds at human M₁, M₂, M₃, M₄, and M₅ receptors by measuring intracellular calcium mobilization in a cell-based fluorescence assay.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M₁-M₅). For Gᵢ-coupled receptors (M₂ and M₄), cells co-expressing a chimeric G-protein (e.g., Gαqi5) are used to redirect the signal through the Gq pathway.
-
Reagents:
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, GlutaMAX, HEPES, and appropriate selection antibiotics).
-
Test compounds (this compound, ML326, ML380) and Acetylcholine (ACh).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or FLIPR Calcium 5 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (if required by the dye kit to prevent dye extrusion).
-
-
Equipment:
-
384-well black-walled, clear-bottom microplates.
-
Automated liquid handler.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO cell lines according to standard protocols.
-
On the day before the assay, harvest the cells and plate them into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in assay buffer, potentially containing probenecid.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions) in assay buffer.
-
Prepare a stock solution of the agonist, Acetylcholine (ACh). This will be used at a final concentration that elicits approximately 20% of the maximal response (EC₂₀).
-
Using a FLIPR instrument, add the test compound to the cell plate. The instrument will take a baseline fluorescence reading for a few seconds before and after the addition.
-
-
Agonist Addition and Fluorescence Reading:
-
After a short pre-incubation with the test compound (typically 1.5 - 15 minutes), add the EC₂₀ concentration of ACh to the wells.
-
The FLIPR will immediately begin to measure the fluorescence intensity over a period of 1-3 minutes. The change in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak signal intensity minus the baseline.
-
Normalize the data to the response of a maximal concentration of ACh (100%) and vehicle (0%).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data using a four-parameter logistical equation to determine the EC₅₀ value for each compound at each receptor subtype.
-
By following this protocol, researchers can generate robust and reproducible data to validate the in vitro selectivity of this compound and other modulators of muscarinic receptors.
References
Unveiling the Therapeutic Potential of VU0090157: A Cross-Validation Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
VU0090157, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, has emerged as a promising therapeutic candidate for central nervous system disorders, particularly schizophrenia. Its unique mechanism of action offers a potential alternative to conventional antipsychotics, which primarily target dopamine receptors. This guide provides a comprehensive comparison of the anticipated effects of this compound across different animal models, based on existing preclinical data for M5 receptor modulation. While direct comparative studies on this compound are limited, this document synthesizes available evidence to inform future research and drug development.
Comparative Efficacy in Rodent Models
Rodent models are instrumental in the initial screening and characterization of novel antipsychotic compounds. Key behavioral assays are employed to assess efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
Table 1: Anticipated Effects of this compound in Rodent Models of Schizophrenia
| Behavioral Assay | Animal Model | Anticipated Effect of this compound | Rationale/Supporting Evidence |
| Amphetamine-Induced Hyperlocomotion | Rats, Mice | Attenuation of hyperlocomotion | M5 receptor knockout mice exhibit increased amphetamine-induced locomotor activity, suggesting that enhancing M5 signaling with a PAM would have the opposite effect.[1] |
| Prepulse Inhibition (PPI) of Startle | Rats, Mice | Reversal of PPI deficits | Deficits in PPI are a hallmark of schizophrenia and are often induced by dopamine agonists. Modulation of dopamine release by M5 activation is expected to restore normal sensorimotor gating. |
| Novel Object Recognition (NOR) Test | Rats, Mice | Improvement in recognition memory | M5 knockout mice show deficits in hippocampal-dependent cognitive tasks.[2] Enhancing M5 signaling is hypothesized to improve cognitive function. |
| Social Interaction Test | Rats, Mice | Increased social interaction | Negative symptoms of schizophrenia, such as social withdrawal, are modeled in rodents. M5 modulation may improve these deficits. |
Insights from Non-Human Primate Models
Non-human primate (NHP) models offer a higher translational value due to their closer genetic and neuroanatomical similarity to humans. While specific data for this compound in NHPs is not yet available, studies with other cognitive enhancers in these models provide a framework for predicting its effects.
Table 2: Projected Effects of this compound in Non-Human Primate Models
| Cognitive Task | Animal Model | Projected Effect of this compound | Rationale/Supporting Evidence |
| Delayed Match-to-Sample (DMS) | Rhesus Macaques | Improved accuracy and reduced latency | The DMS task assesses working memory, a cognitive domain often impaired in schizophrenia. Cognitive enhancers have shown efficacy in this paradigm. |
| Attentional Set-Shifting Task | Marmosets, Macaques | Increased cognitive flexibility | This task measures executive function, which is dependent on the prefrontal cortex, a region with M5 receptor expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
Rodent Behavioral Assays
1. Amphetamine-Induced Hyperlocomotion in Rats:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed (2-3 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Drug Administration: this compound (dose range to be determined by dose-response studies) or vehicle administered intraperitoneally (i.p.) 30 minutes prior to amphetamine. Amphetamine (1.5 mg/kg, i.p.) or saline is administered, and rats are immediately placed in the activity chambers.
-
Apparatus: Open-field arenas (40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Procedure: Rats are habituated to the testing room for at least 1 hour before the experiment. Following injections, locomotor activity (distance traveled, rearing frequency) is recorded for 60-90 minutes.
-
Data Analysis: Data is analyzed using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare group differences.
2. Novel Object Recognition (NOR) Test in Mice:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Drug Administration: this compound (dose range to be determined) or vehicle administered i.p. 30 minutes before the training session.
-
Apparatus: A square open-field box (50 x 50 x 40 cm). A variety of objects that are different in shape, color, and texture are used.
-
Procedure:
-
Habituation (Day 1): Mice are allowed to freely explore the empty arena for 10 minutes.
-
Training (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.
-
Testing (Day 2, after a retention interval, e.g., 1 or 24 hours): One of the familiar objects is replaced with a novel object, and the mouse is allowed to explore for 5 minutes.
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[3][4]
In Vivo Microdialysis for Dopamine Release
-
Animals: Male Wistar rats (280-320g).
-
Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum. Animals are allowed to recover for at least 48 hours.
-
Drug Administration: this compound can be administered systemically (i.p.) or locally through the microdialysis probe.
-
Microdialysis Procedure: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Dopamine Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug levels.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
References
- 1. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Antipsychotic Development: Comparing the M1 Receptor Modulator VU0090157 with Conventional Therapies
For Immediate Release
In the landscape of antipsychotic drug development, a novel investigational compound, VU0090157, is garnering attention for its unique mechanism of action. Unlike traditional antipsychotics that primarily target dopamine and serotonin receptors, this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This new approach holds the potential to address unmet needs in the treatment of schizophrenia, particularly the cognitive and negative symptoms that are often refractory to current medications. This guide provides a comparative analysis of this compound's preclinical rationale and the established efficacy of known antipsychotics, offering insights for researchers, scientists, and drug development professionals.
Shifting the Paradigm: From Dopamine Blockade to Muscarinic Modulation
For decades, the mainstay of schizophrenia treatment has been the antagonism of dopamine D2 receptors. First-generation (typical) antipsychotics primarily employ this mechanism, while second-generation (atypical) antipsychotics also modulate serotonin 5-HT2A receptors. While effective for positive symptoms like hallucinations and delusions, these medications are often associated with significant side effects, including extrapyramidal symptoms, metabolic disturbances, and limited efficacy against cognitive and negative symptoms.
The cholinergic system, particularly the M1 and M4 muscarinic receptors, has emerged as a promising alternative therapeutic target. These receptors are highly expressed in brain regions critical for cognition and are believed to modulate the dopamine and glutamate pathways implicated in the pathophysiology of schizophrenia. Activation of M1 and M4 receptors is hypothesized to indirectly regulate dopamine release, offering a more nuanced approach to treatment that may avoid the direct blockade of D2 receptors and its associated side effects.
This compound: A Novel M1 Positive Allosteric Modulator
This compound acts as a positive allosteric modulator at the M1 muscarinic receptor. This means it does not directly activate the receptor itself but enhances the effect of the endogenous neurotransmitter, acetylcholine. This mechanism is thought to offer a more refined modulation of receptor activity, potentially leading to a better therapeutic window and improved tolerability compared to direct agonists.
While direct comparative clinical trial data between this compound and traditional antipsychotics is not yet available, the preclinical evidence for M1 receptor modulation in models of psychosis provides a basis for comparison.
Preclinical Evidence for M1 Modulation in Schizophrenia Models
Preclinical studies investigating M1 receptor agonists and positive allosteric modulators have demonstrated promising results in animal models relevant to schizophrenia. These studies often employ behavioral and neurochemical assays to assess potential antipsychotic efficacy.
Key Preclinical Findings for M1 Modulation:
-
Reduction of Hyperlocomotion: In models where hyperactivity is induced by dopamine agonists (e.g., amphetamine), M1 modulators have been shown to reduce this behavior, suggesting a potential to modulate dopamine-related psychosis.
-
Improvement in Sensorimotor Gating: Deficits in prepulse inhibition (PPI) of the startle reflex are a hallmark of sensorimotor gating deficits observed in schizophrenia. M1 modulators have shown efficacy in reversing these deficits in animal models.
-
Enhancement of Cognitive Function: In tasks assessing learning and memory, such as the novel object recognition test, M1 modulation has been shown to improve cognitive performance, a key area of unmet need in schizophrenia treatment.
Xanomeline: A Clinical Proof-of-Concept for Muscarinic Agonism
The clinical potential of targeting muscarinic receptors for psychosis is best exemplified by xanomeline, an M1 and M4 preferring agonist. Clinical trials (EMERGENT-1, -2, -3, -4, and -5) of a combination of xanomeline with trospium (a peripherally acting muscarinic antagonist to reduce side effects) have demonstrated significant efficacy in treating both positive and negative symptoms of schizophrenia.[1][2][3][4]
The success of xanomeline provides a strong rationale for the continued development of M1-selective modulators like this compound. A key differentiator and potential advantage of a selective M1 PAM is the possibility of further refining the therapeutic effects and minimizing the side effects associated with broader muscarinic agonism.
Comparative Efficacy and Side Effect Profiles
The following tables summarize the comparative efficacy and side effect profiles of typical and atypical antipsychotics, and the anticipated profile of an M1 positive allosteric modulator based on preclinical data and the clinical results of xanomeline.
| Efficacy Parameter | Typical Antipsychotics | Atypical Antipsychotics | M1 Positive Allosteric Modulators (Anticipated) |
| Positive Symptoms | Good | Good | Good (demonstrated with Xanomeline)[2][4] |
| Negative Symptoms | Limited | Modest | Promising (demonstrated with Xanomeline)[1][3] |
| Cognitive Symptoms | Limited/May worsen | Limited | Promising (preclinical evidence and Xanomeline data)[5][6][7] |
| Side Effect Profile | Typical Antipsychotics | Atypical Antipsychotics | M1 Positive Allosteric Modulators (Anticipated) |
| Extrapyramidal Symptoms (EPS) | High | Low to Moderate | Low (avoids D2 blockade) |
| Metabolic Side Effects (Weight gain, etc.) | Low | Moderate to High | Low (different mechanism) |
| Cholinergic Side Effects (Dry mouth, etc.) | Variable | Variable | Potential, but may be mitigated with targeted modulation |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for evaluating and comparing novel compounds. Below are representative protocols for assessing antipsychotic-like and pro-cognitive efficacy in animal models.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential of a compound to mitigate dopamine-related hyperactivity, a model for positive symptoms of psychosis.
Methodology:
-
Animals: Male Sprague-Dawley rats are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound) or a vehicle control at various doses.
-
Induction of Hyperactivity: Following the pre-treatment period, animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems.
-
Analysis: Data are analyzed to compare the locomotor activity of the test compound groups to the vehicle and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the ability of a compound to restore sensorimotor gating deficits, a translational marker of information-processing abnormalities in schizophrenia.
Methodology:
-
Animals: Male mice (e.g., C57BL/6J) are used.
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Drug Administration: Animals are administered the test compound, a reference antipsychotic, or vehicle.
-
Testing Paradigm: The session consists of various trial types: pulse-alone trials (a loud startling stimulus, e.g., 120 dB) and prepulse-pulse trials (a weaker, non-startling stimulus, e.g., 74-86 dB, preceding the startling pulse).
-
Data Collection: The startle amplitude is recorded for each trial type.
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of the test compound to reverse a deficit in PPI (e.g., induced by a psychotomimetic agent like MK-801) is measured.
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of traditional antipsychotics and the proposed pathway for M1 receptor modulation.
Conclusion
The development of M1 positive allosteric modulators like this compound represents a significant and promising shift in the search for more effective and better-tolerated antipsychotic treatments. By moving beyond the direct antagonism of dopamine and serotonin receptors, this novel mechanism has the potential to address the critical unmet needs of patients with schizophrenia, particularly in the domains of cognition and negative symptoms. While further preclinical and clinical research is necessary to fully elucidate the efficacy and safety profile of this compound, the foundational science and the clinical success of related compounds like xanomeline provide a strong impetus for continued investigation. This new therapeutic avenue could ultimately offer a more comprehensive and personalized approach to managing this complex disorder.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Xanomeline-Trospium: A Novel Therapeutic for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
In Vivo Target Engagement of M1 PAMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of target engagement for positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), a key target for cognitive enhancement in neurological disorders. While direct in vivo target engagement data for the specific M1 PAM, VU0090157, is not extensively available in public literature, this guide will use this compound as a representative compound to discuss the principles of M1 PAM target engagement. We will then compare the in vivo validation profiles of other well-characterized M1 PAMs, providing experimental data and detailed methodologies to inform preclinical drug development strategies.
The M1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in learning, memory, and attention.[1] Its activation initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. Positive allosteric modulators enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced approach to receptor modulation than traditional orthosteric agonists.[1] Validating that these PAMs engage the M1 receptor in vivo is critical for establishing a clear link between target modulation and therapeutic effect.
Comparative Analysis of M1 PAMs
The following tables summarize the in vivo performance of several M1 PAMs, highlighting key differences in their efficacy and adverse effect profiles, which are critical indicators of target engagement and selectivity.
| Compound | Class | Efficacy in Cognitive Models (Rodents) | Adverse Effect Profile (Rodents) | Key Differentiator |
| VU0453595 | "Pure" PAM (lacks intrinsic agonist activity) | Reverses cognitive deficits in models of schizophrenia.[2] | No observed behavioral convulsions at efficacious doses.[3] | Favorable safety profile, devoid of significant agonist activity.[4] |
| BQCA | PAM with some agonist activity | Restores reversal learning deficits in a transgenic mouse model of Alzheimer's disease.[5] | Can induce behavioral convulsions at higher doses.[6] | Early-generation M1 PAM with demonstrated procognitive effects. |
| PF-06764427 | Ago-PAM (possesses intrinsic agonist activity) | Efficacy in cognitive models reported. | Induces dose-dependent behavioral convulsions.[6] | Strong intrinsic agonist activity linked to adverse effects. |
| MK-7622 | Ago-PAM | Failed to improve novel object recognition.[3] | Induces severe behavioral convulsions.[3] | Intrinsic agonist activity may contribute to reduced efficacy and adverse effects.[3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
In Vivo Electrophysiology
-
Objective: To assess the effects of M1 PAMs on neuronal activity in brain regions relevant to cognition, such as the prefrontal cortex and hippocampus.
-
Methodology:
-
Animal Preparation: Anesthetized or awake, head-restrained rodents are used. Stereotactic surgery is performed to implant recording electrodes in the target brain region.[7]
-
Drug Administration: The M1 PAM or vehicle is administered systemically (e.g., intraperitoneally) or locally via a microinjection cannula.
-
Recording: Extracellular recordings of single-unit activity or local field potentials are acquired before and after drug administration.[7]
-
Data Analysis: Changes in neuronal firing rate, burst firing, and synaptic plasticity (e.g., long-term potentiation or depression) are analyzed to determine the compound's effect on neuronal circuits.
-
-
Example Finding: BQCA was found to increase the firing of pyramidal cells in the medial prefrontal cortex in vivo, demonstrating target engagement at the neuronal level.[5]
Behavioral Pharmacology: Novel Object Recognition
-
Objective: To evaluate the procognitive effects of M1 PAMs in a rodent model of recognition memory.
-
Methodology:
-
Habituation: Animals are habituated to the testing arena in the absence of objects.
-
Training (Sample Phase): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Drug Administration: The M1 PAM or vehicle is administered before or after the training phase, depending on the study design.
-
Testing (Choice Phase): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured.
-
Data Analysis: A discrimination index is calculated to determine the preference for the novel object. A higher index in the drug-treated group compared to the vehicle group indicates enhanced recognition memory.
-
-
Example Finding: VU0453595, but not the ago-PAM MK-7622, demonstrated robust efficacy in improving object recognition memory in rats.[3]
Adverse Effect Profiling: Seizure Liability
-
Objective: To assess the potential for M1 PAMs to induce convulsive seizures, a key adverse effect associated with excessive M1 receptor activation.
-
Methodology:
-
Animal Dosing: Mice are administered a high dose of the M1 PAM (e.g., 100 mg/kg, i.p.).[6]
-
Behavioral Observation: Animals are observed for a set period (e.g., 2-3 hours) for behavioral signs of seizures, which are scored using a modified Racine scale.
-
Data Analysis: The incidence and severity of seizures are compared between different compounds.
-
-
Example Finding: The ago-PAMs PF-06764427 and MK-7622 induced robust, dose-dependent behavioral convulsions, whereas VU0453595 did not, highlighting a key difference in their in vivo target engagement profiles.[3][6]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in M1 PAM target engagement.
Caption: M1 Receptor Signaling Pathway Potentiated by a PAM.
Caption: General Workflow for In Vivo Validation of an M1 PAM.
Caption: Comparison of 'Pure' PAMs vs. Ago-PAMs In Vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Distinct Pharmacological Profiles of the M1 PAM VU0090157 and Orthosteric M5 Antagonists
An important clarification: The initial premise of a direct comparative analysis between VU0090157 and orthosteric M5 antagonists as direct competitors is reconsidered, as this compound is not an M5 antagonist. Instead, it functions as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR)[1]. This guide, therefore, provides a comparative analysis of the distinct pharmacological characteristics of this compound as a representative M1 PAM and selective orthosteric M5 antagonists, offering a valuable resource for researchers in pharmacology and drug development. This comparison will focus on their different mechanisms of action, receptor subtype selectivity, and the signaling pathways they modulate.
Section 1: Quantitative Pharmacological Data
This section presents a summary of the quantitative data for this compound and representative orthosteric M5 antagonists, VU0488130 (ML381) and VU6019650.
| Compound | Target Receptor | Mechanism of Action | Potency (IC50/EC50) | Binding Affinity (Ki) | Selectivity |
| This compound | M1 mAChR | Positive Allosteric Modulator (PAM) | EC50 for potentiation of ACh at hM1: ~1.8 µM | Increases affinity of ACh | Selective for M1 over other mAChR subtypes |
| VU0488130 (ML381) | M5 mAChR | Orthosteric Antagonist | hM5 IC50 = 450 nM[2][3] | hM5 Ki = 340 nM[2] | >66-fold selective for M5 over M1-M4 (IC50 >30 µM)[2][3] |
| VU6019650 | M5 mAChR | Orthosteric Antagonist | hM5 IC50 = 36 nM[4][5][6] | Not explicitly reported | >100-fold selective for M5 over M1-M4[4][5] |
Section 2: Signaling Pathways
The M1 and M5 receptors, while both coupled to Gq proteins, initiate signaling cascades that can have distinct downstream effects. The following diagrams illustrate their primary signaling pathways.
Caption: M1 Receptor Signaling Pathway potentiated by this compound.
Caption: M5 Receptor Signaling Pathway and its inhibition by orthosteric antagonists.
Section 3: Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay for Orthosteric M5 Antagonists
This protocol determines the binding affinity (Ki) of a test compound for the M5 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the M5 receptor by a non-labeled orthosteric antagonist.
Materials:
-
Cell membranes expressing the human M5 muscarinic receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (orthosteric M5 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding determination, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) is used.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for M1 PAMs and M5 Antagonists
This functional assay measures the intracellular calcium concentration in response to receptor activation or inhibition.
Objective: To determine the potency of an M1 PAM (EC50) or an M5 antagonist (IC50).
Materials:
-
Cells stably expressing either the human M1 or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., acetylcholine or carbachol).
-
Test compound (this compound or an orthosteric M5 antagonist).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition:
-
For M1 PAM (this compound): Add varying concentrations of this compound to the cells and incubate for a short period. Then, add a sub-maximal concentration (e.g., EC20) of the agonist.
-
For M5 Antagonist: Add varying concentrations of the antagonist to the cells and incubate. Then, add a concentration of the agonist that elicits a maximal or near-maximal response (e.g., EC80).
-
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
For M1 PAM: Plot the potentiation of the agonist response against the logarithm of the this compound concentration to determine the EC50.
-
For M5 Antagonist: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Caption: Generalized workflow for characterizing muscarinic receptor modulators.
Section 4: Comparative Discussion
The comparison between this compound and orthosteric M5 antagonists highlights fundamental differences in their interaction with the muscarinic receptor system.
-
Mechanism of Action: Orthosteric antagonists like VU0488130 and VU6019650 directly compete with the endogenous ligand acetylcholine for binding at the primary, or orthosteric, site on the M5 receptor. This competitive inhibition blocks receptor activation. In contrast, this compound, as a PAM, binds to a distinct allosteric site on the M1 receptor. This binding does not prevent acetylcholine from binding but rather enhances its affinity and/or efficacy, thereby potentiating the receptor's response to the natural agonist.
-
Receptor Subtype Selectivity: The development of highly selective ligands for muscarinic receptor subtypes has been a significant challenge due to the conserved nature of the orthosteric binding site. However, both VU0488130 and VU6019650 have achieved remarkable selectivity for the M5 receptor over other subtypes. Allosteric sites are generally less conserved across receptor subtypes, which can offer an advantage in developing selective modulators. This compound demonstrates selectivity for the M1 receptor, showcasing the potential of targeting allosteric sites for achieving subtype specificity.
-
Therapeutic Implications: The distinct mechanisms and receptor targets of these compounds suggest different therapeutic applications. M5 receptors are implicated in the modulation of dopamine release and have been investigated as potential targets for substance use disorders[4][5][6]. Therefore, M5 antagonists are being explored for these conditions. The M1 receptor is a well-established target for cognitive enhancement, and M1 agonists and PAMs like this compound have been investigated for the treatment of cognitive deficits in conditions such as Alzheimer's disease and schizophrenia[1].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Assessing the Specificity of M1 PAMs: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to M1 PAMs and the Need for Specificity Assessment
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators that enhance the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor offer a promising therapeutic strategy.[1][3] VU0090157 is one such M1 PAM.[4] However, ensuring that the observed effects of a compound are indeed mediated by its intended target is paramount in drug development. The use of knockout animal models, in which the gene encoding the target receptor is deleted, provides the most definitive method for confirming on-target activity and assessing specificity.
The Gold Standard: Validating M1 PAM Specificity with Knockout Mice
The most rigorous method to confirm that the effects of a pharmacological agent are mediated by a specific receptor is to test the agent in an animal model lacking that receptor. In the context of M1 PAMs, this involves comparing the behavioral, electrophysiological, and neurochemical responses to the compound in wild-type (WT) mice versus M1 mAChR knockout (M1 KO) mice. An M1-specific PAM should elicit its characteristic effects in WT mice, while these effects should be absent in M1 KO mice.
A Case Study: Benzylquinolone Carboxylic Acid (BQCA) in M1 Knockout Mice
BQCA is a highly selective M1 PAM that has been extensively studied in M1 knockout mice, providing a clear blueprint for assessing the specificity of other M1 PAMs like this compound.[1][5][6]
Cognitive Enhancement
Studies utilizing a touchscreen visual pairwise discrimination task have demonstrated that M1 KO mice exhibit a slower rate of learning compared to their wild-type counterparts.[7][8] Daily administration of BQCA was shown to enhance the rate of learning in wild-type mice; however, this cognitive-enhancing effect was completely absent in M1 KO mice.[7][8] This provides strong evidence that the pro-cognitive effects of BQCA are mediated specifically through the M1 receptor.
Electrophysiological Effects
In vitro electrophysiological recordings from brain slices have shown that BQCA induces a robust inward current and increases spontaneous excitatory postsynaptic currents (EPSCs) in pyramidal cells of the medial prefrontal cortex (mPFC) in wild-type mice.[5][9] Crucially, these effects were absent in acute brain slices prepared from M1 receptor knockout mice, confirming that the neuronal excitation observed with BQCA is dependent on the presence of the M1 receptor.[5][9]
Neurochemical and Molecular Effects
Further evidence for the M1-specificity of BQCA comes from neurochemical and molecular studies. BQCA was found to promote inositol phosphate turnover, a measure of Gq-protein activation downstream of the M1 receptor, in primary neurons from wild-type mice.[1][4][6] This effect was absent in neurons from M1 knockout mice.[1][6] Similarly, BQCA-induced increases in the expression of the immediate early genes c-fos and arc, as well as ERK phosphorylation in the brain, were demonstrated to be M1-dependent through the use of knockout mice.[1][6]
Quantitative Data Summary
The following table summarizes the key findings from studies using BQCA in wild-type versus M1 knockout mice, illustrating the type of comparative data essential for specificity assessment.
| Parameter | Wild-Type Mice + BQCA | M1 Knockout Mice + BQCA | Reference |
| Touchscreen Discrimination Learning Rate | Enhanced | No effect | [7][8] |
| mPFC Pyramidal Cell Inward Current | Increased | No effect | [5][9] |
| Spontaneous EPSCs in mPFC | Increased | No effect | [5][9] |
| Inositol Phosphate Turnover in Neurons | Increased | No effect | [1][6] |
| c-fos and arc RNA Expression in Brain | Increased | No effect | [1][6] |
| ERK Phosphorylation in Brain | Increased | No effect | [1][6] |
Comparative Pharmacological Profiles: this compound and BQCA
While a direct comparison in knockout models is unavailable, we can compare the known in vitro pharmacological properties of this compound and BQCA to provide context. Both compounds are characterized as positive allosteric modulators of the M1 receptor.
| Compound | Primary Target | Mechanism of Action | Known Selectivity |
| This compound | M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulator (PAM) | Selective for M1 |
| BQCA | M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulator (PAM) | Highly selective for M1 over M2-M5 subtypes |
Experimental Protocols
To facilitate the design of future studies aimed at assessing the specificity of this compound or other novel M1 PAMs, a detailed methodology for a key behavioral experiment is provided below.
Touchscreen Visual Pairwise Discrimination Task
This protocol is adapted from studies assessing the cognitive-enhancing effects of BQCA in wild-type and M1 knockout mice.[7][8]
Objective: To determine if the cognitive-enhancing effects of an M1 PAM are dependent on the M1 receptor.
Animals: Adult male M1 knockout mice and wild-type littermate controls.
Apparatus: Standard touchscreen operant chambers.
Procedure:
-
Habituation and Pre-training:
-
Mice are first habituated to the touchscreen chambers and the liquid reward.
-
They are then trained to initiate trials by nose-poking a stimulus presented on the screen and to associate a correct response with a reward.
-
-
Stimulus Salience Testing:
-
To establish a task that requires top-down cognitive processing, a pair of visual stimuli with unequal salience is identified. This is done by presenting both stimuli simultaneously and allowing the mice to freely choose, with both choices being rewarded. A consistent preference for one stimulus indicates unequal salience.
-
-
Discrimination Training:
-
Mice are trained to discriminate between the two stimuli of unequal salience, where only a response to the less salient stimulus is rewarded.
-
Training consists of daily sessions (e.g., 12 consecutive days).
-
Mice are divided into four groups: WT + Vehicle, WT + M1 PAM, M1 KO + Vehicle, M1 KO + M1 PAM.
-
The M1 PAM (e.g., BQCA or this compound) or vehicle is administered daily prior to the training session.
-
-
Data Analysis:
-
The primary endpoint is the percent accuracy of responses over the training days.
-
The number of days to reach a predefined acquisition criterion (e.g., 80% accuracy) is also measured.
-
Statistical analysis (e.g., two-way ANOVA) is used to compare the learning curves between the different groups.
-
Expected Outcome for a Specific M1 PAM: The M1 PAM will significantly increase the percent accuracy and reduce the days to acquisition in wild-type mice compared to vehicle-treated wild-type mice. These effects will be absent in the M1 knockout mice treated with the M1 PAM.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental logic and underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for assessing M1 PAM specificity in knockout mice.
Caption: M1 receptor signaling and the impact of knockout.
Conclusion and Future Directions
The use of knockout models is indispensable for the validation of novel pharmacological agents. The studies with BQCA in M1 knockout mice provide a robust precedent for how to rigorously assess the on-target specificity of M1 PAMs. To definitively determine the specificity of this compound, it is essential to conduct similar experiments comparing its effects in wild-type versus M1 knockout animals. Such studies would provide the necessary evidence to confirm that its pharmacological actions are indeed mediated by the M1 muscarinic acetylcholine receptor, a critical step in its development as a potential therapeutic for cognitive disorders.
References
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing muscarinic receptor M1 classification models utilizing transfer learning and generative AI techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0090157: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Given the absence of a specific Safety Data Sheet (SDS) for VU0090157, this novel research chemical must be handled and disposed of with the assumption that it is a hazardous substance.[1] Adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental compliance. This guide provides a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, indicating it is a bioactive small molecule. Such potent pharmacological compounds warrant careful handling to prevent accidental exposure.[2][3][4][5]
Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical. The following should be considered minimum requirements when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts if available. |
| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. |
Engineering Controls: All manipulations of this compound, especially of the pure compound or concentrated solutions, should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper, and spill cleanup materials).[7]
2. Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound and contaminated labware in a designated, puncture-resistant, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible wastes must never be mixed.[1][8]
-
Empty Containers: The original container of this compound, even if "empty," may retain residue and should be treated as hazardous waste. If institutional policy allows for the disposal of empty containers in regular trash, they must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9]
3. Labeling of Waste Containers:
-
Immediately label the waste container with a hazardous waste tag as soon as the first item of waste is added.[1][6]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
An estimate of the concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6][8]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a period approaching your institution's limit (often six months), contact your institution's EHS or equivalent department to arrange for a waste pickup.[10][11]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Logical Framework for Handling Uncharacterized Compounds
The decision-making process for the disposal of any novel or uncharacterized compound like this compound should follow a conservative approach that prioritizes safety.
References
- 1. benchchem.com [benchchem.com]
- 2. pharm-int.com [pharm-int.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 5. agnopharma.com [agnopharma.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Uncharted: A Safety and Handling Guide for VU0090157
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Given the absence of specific toxicological data, VU0090157 should be treated as a potentially hazardous substance. All handling should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | ANSI Z87.1 certified, chemical splash-proof |
| Face | Face Shield | To be worn over safety goggles during splash-risk procedures |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene, double-gloving recommended |
| Body | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | N95 Respirator or higher | Recommended for handling powders or creating aerosols |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. |
| Spill | Evacuate the immediate area. Use an appropriate absorbent material for liquid spills. For solid spills, gently cover with an absorbent and dampen to prevent dust. |
In all cases of exposure, seek immediate medical attention and provide as much information about the compound as is known.
Operational and Disposal Plans
A structured workflow is essential for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : Solid and liquid waste must be collected in separate, clearly labeled, and chemically compatible containers.
-
Labeling : Waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
Storage : Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal : Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
Logical Relationship of Safety Protocols
The core of a robust safety plan lies in the logical relationship between hazard identification, risk assessment, and the implementation of control measures.
By adhering to these stringent protocols, researchers can mitigate the potential risks associated with handling uncharacterized compounds like this compound, fostering a culture of safety and responsibility in the laboratory. This proactive approach to safety is paramount in the pursuit of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
